UAMC-1110
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2/c18-17(19)7-11(8-20)23(10-17)15(24)9-22-16(25)13-5-6-21-14-4-2-1-3-12(13)14/h1-6,11H,7,9-10H2,(H,22,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOOCZVRHBHJRS-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131123 | |
| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448440-52-5 | |
| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448440-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
UAMC-1110: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC-1110 is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease with significant roles in the tumor microenvironment and various fibrotic diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, selectivity profile, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of Fibroblast Activation Protein (FAP)
This compound exerts its biological effect through the potent and selective inhibition of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed in cancer-associated fibroblasts (CAFs) within the tumor stroma of many epithelial cancers.[1] Its enzymatic activity is implicated in extracellular matrix remodeling, which can promote tumor growth, invasion, and metastasis.[2] this compound acts as a competitive inhibitor, binding to the active site of FAP and blocking its proteolytic activity.
The core interaction is illustrated in the following diagram:
Caption: this compound inhibits FAP, preventing ECM degradation and subsequent tumor invasion.
Quantitative Inhibitory Activity and Selectivity
This compound demonstrates sub-nanomolar potency against FAP and exhibits high selectivity over other related serine proteases, such as prolyl oligopeptidase (PREP) and various dipeptidyl peptidases (DPPs). This selectivity is crucial for minimizing off-target effects.
| Target Enzyme | IC50 (nM) | Reference |
| Fibroblast Activation Protein (FAP) | 3.2 | [3][4][5] |
| Fibroblast Activation Protein (FAP) | 0.43 | [1] |
| Fibroblast Activation Protein (FAP) | 4.17 | |
| Prolyl Oligopeptidase (PREP) | 1800 | [3][4] |
| Dipeptidyl Peptidase 4 (DPP4) | >10,000 | [1] |
| Dipeptidyl Peptidase 8 (DPP8) | >10,000 | [1] |
| Dipeptidyl Peptidase 9 (DPP9) | 4700 |
Note: Variations in IC50 values can be attributed to different experimental conditions and recombinant enzyme sources.
Experimental Protocols
In Vitro FAP Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human FAP.
Workflow Diagram:
Caption: Workflow for determining the in vitro inhibitory activity of this compound against FAP.
Materials:
-
Recombinant human FAP protein (e.g., from Bio-Techne, Cat. 3715-SE-010)
-
This compound
-
Fluorescent FAP substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations (e.g., from 40 µM to 4 pM).
-
Dilute the recombinant human FAP protein to a final concentration of 0.4 µg/mL in assay buffer.
-
Dilute the Gly-Pro-AMC substrate to a final concentration of 40 µM in assay buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 25 µL of the diluted substrate to each well.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the diluted FAP protein to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation/emission wavelengths appropriate for AMC).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Selectivity Assays
To determine the selectivity of this compound, similar inhibition assays are performed using other serine proteases such as PREP, DPP4, DPP8, and DPP9. The core protocol remains the same, with modifications to the enzyme and substrate used. For example, H-Gly-Pro-AMC can be used as a substrate for DPP4, DPP8, and DPP9.[1]
Role in Signaling Pathways
FAP expression in the tumor microenvironment has been linked to the activation of several pro-tumorigenic signaling pathways, including PI3K/AKT and RAS/ERK.[2] While this compound directly inhibits the enzymatic activity of FAP, the downstream consequence is the modulation of these signaling cascades, leading to reduced cell proliferation, migration, and invasion. The enzymatic activity of FAP is thought to remodel the extracellular matrix, which in turn influences cell-matrix interactions and downstream signaling.
Conceptual Signaling Impact:
Caption: this compound's inhibition of FAP disrupts downstream signaling pathways promoting tumor progression.
Conclusion
This compound is a potent and selective inhibitor of FAP. Its mechanism of action is centered on the direct inhibition of FAP's enzymatic activity, which plays a crucial role in the tumor microenvironment. The high potency and selectivity of this compound make it a valuable research tool for studying the biological functions of FAP and a promising scaffold for the development of targeted therapeutics and diagnostic agents.
References
- 1. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
The Function of UAMC-1110: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC-1110 is a highly potent and selective small-molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease with dipeptidyl peptidase and endopeptidase activity. FAP is minimally expressed in healthy adult tissues but is significantly upregulated in the microenvironment of various pathologies, including a majority of epithelial cancers, fibrosis, and arthritis. This differential expression makes FAP an attractive therapeutic and diagnostic target. This compound serves as a critical research tool for elucidating the biological functions of FAP and as a foundational scaffold for the development of FAP-targeted imaging agents and potential therapeutics. This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key signaling pathways.
Core Function and Mechanism of Action
This compound functions as a competitive, reversible inhibitor of FAP. Its primary mechanism of action involves binding to the active site of FAP, thereby preventing the binding and cleavage of its natural substrates. This inhibition of FAP's enzymatic activity is central to its biological effects.
Target Specificity and Potency
This compound exhibits high potency for FAP with a reported IC50 in the low nanomolar range.[1][2] A key characteristic of this compound is its high selectivity for FAP over other closely related serine proteases, such as prolyl oligopeptidase (PREP) and Dipeptidyl Peptidase-4 (DPP4).[1][2] This selectivity is crucial for minimizing off-target effects and for its utility as a specific probe for FAP activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its derivatives from published literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 | Reference |
| Fibroblast Activation Protein (FAP) | 3.2 nM | [1][2] |
| Prolyl Oligopeptidase (PREP) | 1.8 µM | [1][2] |
Table 2: In Vitro Inhibitory Activity of this compound and its Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | FAP | 4.17 | [3][4] |
| Derivative 1a | FAP | 6.11 | [3][4] |
| Derivative 1b | FAP | 15.1 | [3][4] |
| Derivative 1c | FAP | 92.1 | [3][4] |
Signaling Pathways Modulated by this compound
Inhibition of FAP by this compound can modulate downstream signaling pathways implicated in cancer progression, including cell proliferation, migration, and invasion. The precise mechanisms are an active area of research, but evidence points to the involvement of the PI3K/Akt and SHH/Gli1 pathways.
FAP-Mediated Signaling Pathways
Caption: FAP-mediated signaling pathways and the inhibitory effect of this compound.
Detailed Experimental Protocols
In Vitro FAP Inhibition Assay
This protocol is adapted from methodologies described in the literature for determining the IC50 of this compound against FAP.[3][4]
Materials:
-
Recombinant human FAP protein
-
This compound
-
Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4
-
FAP substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 380/460 nm)
-
DMSO
Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of concentrations (e.g., from 40 µM to 4 pM in eight gradients).
-
-
Prepare reagents:
-
Dilute recombinant human FAP protein to a final concentration of 0.4 µg/mL in Assay Buffer.
-
Dilute the Gly-Pro-AMC substrate to a final concentration of 40 µM in Assay Buffer.
-
-
Assay setup:
-
In a 96-well microplate, add 25 µL of each this compound dilution.
-
Add 25 µL of the diluted Gly-Pro-AMC substrate to each well.
-
To initiate the reaction, add 50 µL of the diluted FAP protein to each well.
-
Include control wells with Assay Buffer and DMSO instead of this compound.
-
-
Incubation and measurement:
-
Incubate the plate at 37°C for 1 hour.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Pharmacokinetic Study in Rats
The following is a representative protocol for an oral pharmacokinetic study in rats, based on general procedures for small molecule inhibitors.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Blood collection tubes (e.g., containing heparin)
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Dosing:
-
Fast the rats overnight prior to dosing.
-
Administer this compound orally via gavage at a specified dose (e.g., 20 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis (UPLC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples. Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Chromatography: Inject the supernatant onto a UPLC system equipped with a suitable column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Detect and quantify this compound and an internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo characterization of this compound.
Conclusion
This compound is a cornerstone molecule for the study of Fibroblast Activation Protein. Its high potency and selectivity make it an invaluable tool for in vitro and in vivo research aimed at understanding the role of FAP in health and disease. Furthermore, the structural backbone of this compound has proven to be a highly successful platform for the development of clinical-grade FAP-targeted imaging agents. While direct therapeutic applications of this compound have not been pursued in clinical trials, its role in advancing our understanding of FAP biology and in enabling the development of novel diagnostic tools is undeniable. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in this exciting field.
References
UAMC-1110: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity of UAMC-1110, a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.
Data Presentation: Quantitative Analysis of this compound Inhibition
This compound demonstrates exceptional potency against its primary target, FAP, a member of the S9 family of serine proteases. Its selectivity has been rigorously evaluated against other closely related proteases, including prolyl oligopeptidase (PREP) and dipeptidyl peptidases 4, 8, and 9 (DPP4, DPP8, and DPP9). The following tables summarize the quantitative data from in vitro enzyme inhibition assays, providing a clear comparison of this compound's inhibitory activity.
| Target Enzyme | This compound IC50 (nM) | Reference |
| Fibroblast Activation Protein (FAP) | 0.43 - 3.2 | [1][2] |
Table 1: Potency of this compound against Human FAP. The IC50 value represents the concentration of this compound required to inhibit 50% of FAP enzymatic activity. Variations in reported IC50 values can be attributed to different experimental conditions, such as enzyme and substrate concentrations.[1]
| Off-Target Enzyme | This compound IC50 (µM) | Selectivity Index (FAP IC50 / Off-Target IC50) | Reference |
| Prolyl Oligopeptidase (PREP) | 1.8 | >560-fold | [2] |
| Dipeptidyl Peptidase 4 (DPP4) | >100 | >31,250-fold | [1] |
| Dipeptidyl Peptidase 8 (DPP8) | >100 | >31,250-fold | [1] |
| Dipeptidyl Peptidase 9 (DPP9) | >100 | >31,250-fold | [1] |
Table 2: Selectivity Profile of this compound against Related Serine Proteases. The selectivity index highlights the compound's high specificity for FAP over other homologous enzymes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
In Vitro Enzyme Inhibition Assay for FAP
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human FAP.
-
Materials:
-
Recombinant human FAP protein
-
Fluorogenic FAP substrate (e.g., Gly-Pro-AMC)
-
This compound
-
Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4[3]
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
In a 96-well plate, add 25 µL of each this compound dilution (or vehicle control) and 25 µL of the FAP substrate solution (e.g., 40 µM final concentration).[3]
-
Initiate the enzymatic reaction by adding 50 µL of recombinant human FAP protein (e.g., 0.4 µg/mL final concentration) to each well.[3]
-
Incubate the plate at 37°C for 1 hour.[3]
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 380/460 nm for AMC).[3]
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Selectivity Profiling against DPP4, DPP8, and DPP9
This protocol describes the methodology for assessing the selectivity of this compound against other dipeptidyl peptidases.
-
Materials:
-
Recombinant human DPP4, DPP8, and DPP9 enzymes
-
Fluorogenic substrate (e.g., H-Gly-Pro-AMC)
-
This compound
-
Assay Buffer: 0.1 M Tris-HCl, 0.1 M NaCl, 0.1 mg/mL BSA, pH 7.6[1]
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Follow the same serial dilution procedure for this compound as described in the FAP inhibition assay.
-
In a 96-well plate, add the this compound dilutions.
-
Add the appropriate recombinant DPP enzyme to each well.
-
Add the fluorogenic substrate to initiate the reaction. Final substrate concentrations are typically 65 µM for DPP4 and 100 µM for DPP8 and DPP9.[1]
-
Incubate the plate and measure fluorescence as described for the FAP assay.
-
Calculate IC50 values as previously described to determine the inhibitory potency of this compound against each DPP enzyme.
-
Activity-Based Probe Labeling in Cell Lysates
This protocol details the use of a this compound-derived activity-based probe (ABP) to specifically label active FAP in a complex biological sample.
-
Materials:
-
This compound-derived activity-based probe (e.g., with a fluorescent tag like Cy5)
-
Cell lysates from FAP-expressing cells (e.g., TGF-β1-stimulated cancer-associated fibroblasts) and control cells
-
SDS-PAGE gels and Western blot apparatus
-
Anti-FAP antibody
-
Lysis buffer
-
Protein concentration assay kit
-
-
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Incubate a defined amount of cell lysate protein (e.g., 20-50 µg) with the this compound-derived ABP (e.g., 200 nM) for 20-30 minutes at 37°C.[1]
-
Terminate the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Visualize the fluorescently labeled FAP directly on the membrane using an appropriate imaging system.
-
For confirmation, the membrane can be subsequently probed with an anti-FAP antibody in a standard Western blot protocol to verify the identity of the labeled protein.[1]
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism and experimental evaluation.
Caption: this compound directly binds to the active site of FAP, leading to its inhibition.
Caption: Workflow for determining the selectivity of this compound against FAP and related proteases.
Caption: FAP activates pro-tumorigenic signaling pathways, which are inhibited by this compound.
References
- 1. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UAMC-1110 in Cancer-Associated Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a significant role in cancer progression, metastasis, and therapeutic resistance. A key surface marker and therapeutic target on CAFs is the Fibroblast Activation Protein (FAP), a serine protease with post-prolyl peptidase activity. UAMC-1110 is a highly potent and selective small molecule inhibitor of FAP. This technical guide provides an in-depth overview of the current understanding of this compound's role in the context of CAFs, summarizing key quantitative data, experimental methodologies, and relevant signaling pathways.
This compound: A Potent and Selective FAP Inhibitor
This compound has been extensively characterized as a benchmark for FAP inhibition due to its high potency and remarkable selectivity against related proteases. This specificity makes it an invaluable tool for elucidating the functional consequences of FAP enzymatic activity in CAFs.
Quantitative Data on this compound Inhibition Profile
The inhibitory activity of this compound and its derivatives has been quantified against FAP and other homologous serine proteases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | FAP IC50 (nM) | PREP IC50 (µM) | DPP4 IC50 (µM) | DPP8 IC50 (µM) | DPP9 IC50 (µM) | Selectivity (FAP vs. others) |
| This compound | 0.43 - 3.2 | 1.8 | >12 | >100 | >100 | High |
Note: IC50 values can vary slightly between different studies and assay conditions.
The Role of FAP in Cancer-Associated Fibroblasts and the Impact of its Inhibition
FAP activity in CAFs is implicated in several pro-tumorigenic processes, including extracellular matrix (ECM) remodeling, invasion, and immunosuppression. While direct studies on the broad functional effects of this compound on CAF biology are still emerging, its utility as a specific FAP inhibitor allows for inferences based on FAP's known roles.
A preclinical study in a mouse model of pancreatic cancer showed that the highly selective FAP inhibitor this compound did not slow down tumor growth or enhance the effect of radiotherapy.[1] This suggests that inhibiting FAP's enzymatic activity alone may not be sufficient to halt tumor progression in certain contexts.
FAP-Mediated Signaling in CAFs: The STAT3 Connection
Recent evidence has illuminated a signaling pathway through which FAP exerts its pro-tumorigenic and immunosuppressive functions in CAFs. FAP has been shown to activate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] Activated STAT3 in CAFs leads to the production of C-C motif chemokine ligand 2 (CCL2), which in turn recruits myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, fostering an immunosuppressive landscape.[1][4]
By potently and selectively inhibiting FAP, this compound is hypothesized to disrupt this signaling cascade, thereby potentially mitigating CAF-mediated immunosuppression.
References
- 1. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3-CCL2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
UAMC-1110: A Technical Guide to Targeting the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UAMC-1110, a potent and selective inhibitor of Fibroblast Activation Protein (FAP), and its application in studying the tumor microenvironment (TME). This compound and its derivatives are pivotal tools in the research and development of novel cancer diagnostics and therapeutics.
Introduction to this compound and Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) within the TME of numerous epithelial cancers.[1][2] Its expression in healthy adult tissues is generally low, making it an attractive target for selective cancer therapies and imaging agents.[3] FAP plays a crucial role in tumor progression through remodeling of the extracellular matrix, promoting angiogenesis, and contributing to an immunosuppressive microenvironment.[4]
This compound is a small molecule inhibitor characterized by its high potency and selectivity for FAP.[2][5] Its chemical structure features a (4-quinolinoyl)glycyl-2-cyanopyrrolidine backbone, which is responsible for its inhibitory activity.[1] The high affinity and selectivity of this compound have led to its extensive use as a foundational molecule for the development of FAP-targeted imaging agents and radiotheranostics.[6][7]
Mechanism of Action
This compound functions as a highly potent inhibitor of FAP, a member of the S9 family of serine proteases.[4][6] The inhibitory mechanism is believed to involve the formation of a covalent bond between the carbonitrile group of this compound and the catalytic serine residue (Ser624) within the active site of FAP.[4] This interaction leads to a stable, yet potentially reversible, inhibition of FAP's enzymatic activity.
The selectivity of this compound for FAP over other related proteases, such as prolyl oligopeptidase (PREP) and dipeptidyl peptidases (DPPs), is a key attribute that minimizes off-target effects.[1][5]
Below is a diagram illustrating the proposed mechanism of FAP inhibition by this compound.
Caption: Proposed mechanism of FAP inhibition by this compound.
Role in the Tumor Microenvironment
By inhibiting FAP, this compound can modulate the activity of CAFs within the TME. This has several potential downstream effects that are beneficial for cancer therapy. The inhibition of FAP's proteolytic activity can lead to a reduction in extracellular matrix degradation, which in turn can impede tumor cell invasion and metastasis.[4] Furthermore, targeting FAP may help to alleviate the immunosuppressive nature of the TME, potentially enhancing the efficacy of immunotherapies.
The signaling pathways influenced by FAP inhibition are complex and involve interactions between CAFs, cancer cells, and immune cells. A simplified representation of this compound's interaction with the TME is provided below.
Caption: this compound targets FAP on CAFs within the TME.
Quantitative Data
The inhibitory potency and selectivity of this compound and its derivatives have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound and Derivatives
| Compound | Target | IC50 (nM) | Reference |
| This compound | FAP | 3.2 | [5] |
| PREP | 1800 | [5] | |
| DPP9 | 4700 | [6] | |
| UAMC1110-Biotin Probe | FAP | Subnanomolar | [4] |
| DPP4, DPP8, DPP9, PREP | Low micromolar | [4] | |
| UAMC1110-Cy3 Probe | FAP | Subnanomolar | [4] |
| DPP4, DPP8, DPP9, PREP | Low micromolar | [4] | |
| UAMC1110-Cy5 Probe | FAP | Subnanomolar | [4] |
| DPP8, DPP9 | Some cross-reactivity | [4] | |
| [18F]1a (this compound derivative) | FAP | 6.11 | [8] |
| [18F]1b (this compound derivative) | FAP | 15.1 | [8] |
| [18F]1c (this compound derivative) | FAP | 92.1 | [8] |
Table 2: Cellular Uptake and Internalization
| Radiotracer | Cell Line | Uptake after 60 min | Internalization Rate | Blocking with this compound | Reference |
| [18F]1a | A549-FAP | High | 61% | 86.9% reduction | [8] |
| [18F]1b | A549-FAP | High | 57% | 94.2% reduction | [8] |
| [68Ga]FAPI04 | A549-FAP | Comparable to [18F]1a,b | 64% | 86.2% reduction | [8] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to study this compound and its derivatives.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of FAP by 50%.
Caption: A typical workflow for an in vitro FAP inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Dilute recombinant human FAP protein to a working concentration (e.g., 0.4 µg/mL) in an appropriate assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4).[8]
-
Prepare a stock solution of the fluorescent substrate (e.g., Gly-Pro-AMC) and dilute to the final assay concentration (e.g., 40 µM).[8]
-
Prepare a serial dilution of this compound or its derivatives, typically ranging from picomolar to micromolar concentrations.[8]
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal using a plate reader at appropriate excitation and emission wavelengths.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Uptake and Internalization Assay
This assay quantifies the amount of a radiolabeled this compound derivative that is taken up by and internalized into FAP-expressing cells.
Detailed Methodology:
-
Cell Culture:
-
Culture FAP-expressing cells (e.g., A549-FAP) to a suitable confluency in appropriate cell culture plates.[8]
-
-
Uptake Experiment:
-
Add the radiolabeled compound (e.g., [18F]1a) to the cell culture and incubate for various time points (e.g., 5-120 min) at 37°C.[8]
-
For blocking studies, pre-incubate the cells with a high concentration of non-labeled this compound before adding the radiolabeled compound.[8]
-
After incubation, wash the cells with cold PBS to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
-
Internalization Experiment:
-
Following the incubation with the radiolabeled compound, wash the cells with PBS.
-
To differentiate between surface-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine HCl, pH 2.2) to strip off surface-bound ligands.[8]
-
Collect the acidic buffer (surface-bound fraction) and lyse the cells (internalized fraction).
-
Measure the radioactivity in both fractions.
-
-
Data Analysis:
-
Express cell uptake as a percentage of the total added radioactivity.
-
Calculate the internalization rate as the percentage of internalized radioactivity relative to the total cell-associated radioactivity.
-
Conclusion
This compound is a cornerstone for the development of FAP-targeting agents. Its high potency and selectivity make it an invaluable tool for both fundamental research into the tumor microenvironment and the clinical development of novel diagnostic and therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field. Further research into this compound and its derivatives holds the promise of delivering more effective and personalized cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
UAMC-1110: A Potent Inhibitor of Fibroblast Activation Protein and its Role in Extracellular Matrix Remodeling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC-1110 is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease with a well-established role in the tumor microenvironment and fibrotic diseases. FAP's enzymatic activity contributes significantly to the remodeling of the extracellular matrix (ECM), a key process in both normal tissue homeostasis and pathological conditions. This technical guide provides a comprehensive overview of the mechanisms by which this compound, through the inhibition of FAP, influences ECM dynamics. It details the effects on collagen deposition, the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), and the underlying signaling pathways. Furthermore, this guide presents detailed experimental protocols for assessing these effects and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in the field.
Introduction to this compound and Fibroblast Activation Protein (FAP)
This compound is a quinoline-based cyanopyrrolidine inhibitor of Fibroblast Activation Protein (FAP).[1] FAP, a type II transmembrane serine protease, is minimally expressed in healthy adult tissues but becomes significantly upregulated on the surface of activated fibroblasts, particularly cancer-associated fibroblasts (CAFs) and fibroblasts in areas of active tissue remodeling such as in fibrotic diseases and wound healing.[1] The enzymatic activity of FAP includes both dipeptidyl peptidase and endopeptidase functions, enabling it to cleave various components of the extracellular matrix, including gelatin and denatured type I collagen. This activity plays a crucial role in modulating the tumor microenvironment, promoting tumor cell invasion and metastasis, and contributing to the pathological deposition of ECM in fibrotic conditions.
The Role of FAP in Extracellular Matrix Remodeling
The extracellular matrix is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its composition and organization are tightly regulated through a balance of synthesis and degradation. FAP contributes to ECM remodeling through several mechanisms:
-
Direct Collagen Degradation: FAP possesses gelatinase activity and can degrade type I collagen that has been previously cleaved by matrix metalloproteinases (MMPs). This activity contributes to the turnover and remodeling of the collagenous matrix.
-
Regulation of Bioactive Molecules: FAP can process and activate or inactivate various signaling molecules within the ECM, including growth factors that influence fibroblast activity and ECM synthesis.
-
Influence on MMP and TIMP Balance: FAP activity is interconnected with the activity of MMPs, a family of enzymes responsible for degrading various ECM components, and their endogenous inhibitors, TIMPs. Dysregulation of the MMP/TIMP ratio is a hallmark of pathological ECM remodeling.
This compound's Effects on Extracellular Matrix Components: A Quantitative Overview
| Parameter | Treatment Group | Change from Control | Method of Analysis | Reference |
| Collagen Type I | FAP Inhibition | ↓ 35% | Immunoblotting | [2] |
| TIMP-1 | FAP Inhibition | ↓ 25% | Immunoblotting | [2] |
| MMP-3 | FAP Inhibition | No significant change | Immunoblotting | [2] |
| MMP-12 | FAP Inhibition | No significant change | Immunoblotting | [2] |
Table 1: Representative quantitative data on the effects of FAP inhibition on extracellular matrix-related proteins in an ex vivo model of Crohn's disease strictures. Data is illustrative of the expected effects of this compound.
Signaling Pathways Modulated by this compound
The effects of this compound on ECM remodeling are mediated through the modulation of key signaling pathways that regulate fibroblast activation and ECM synthesis. A primary pathway implicated is the Transforming Growth Factor-beta (TGF-β) signaling cascade.
TGF-β Signaling Pathway:
TGF-β is a potent profibrotic cytokine that stimulates fibroblasts to differentiate into myofibroblasts and produce large amounts of ECM components, including collagens. FAP is believed to play a role in the activation of latent TGF-β in the ECM. By inhibiting FAP, this compound can indirectly suppress the activation of the TGF-β pathway, leading to a reduction in collagen synthesis.
Caption: TGF-β signaling pathway and the inhibitory role of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on ECM remodeling.
Quantification of Collagen Deposition by Sirius Red Staining
This protocol allows for the colorimetric quantification of total collagen deposited by fibroblasts in culture.
Materials:
-
Fibroblast cell line (e.g., primary human dermal fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Sirius Red stain solution (0.1% Direct Red 80 in picric acid)
-
0.05 M NaOH
-
Phosphate-buffered saline (PBS)
-
96-well plate
-
Plate reader
Procedure:
-
Seed fibroblasts in a 96-well plate and culture until they reach confluence.
-
Treat cells with varying concentrations of this compound for 48-72 hours. Include a vehicle control.
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 100% methanol for 10 minutes.
-
Allow the plates to air dry completely.
-
Add 100 µL of Sirius Red stain solution to each well and incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash extensively with distilled water to remove unbound dye.
-
Add 100 µL of 0.05 M NaOH to each well to elute the bound stain.
-
Read the absorbance at 540 nm using a plate reader.
-
Quantify the collagen content by comparing the absorbance of treated samples to the control.
Analysis of Collagen Type I and TIMP-1 by Western Blot
This protocol details the detection and semi-quantification of specific proteins in cell lysates or culture supernatants.
Materials:
-
Cultured and treated fibroblasts
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Collagen Type I, anti-TIMP-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells using RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the protein levels relative to a loading control (e.g., β-actin).
Measurement of MMPs and TIMPs by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) kits provide a quantitative measurement of specific MMPs and TIMPs in cell culture supernatants.
Materials:
-
Commercially available ELISA kits for specific MMPs (e.g., MMP-2, MMP-9) and TIMPs (e.g., TIMP-1, TIMP-2)
-
Conditioned media from treated and control fibroblast cultures
-
Microplate reader
Procedure:
-
Collect the conditioned media from fibroblasts treated with this compound and controls.
-
Centrifuge the media to remove cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the MMPs or TIMPs in the samples by interpolating from the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on extracellular matrix remodeling in vitro.
Caption: In vitro experimental workflow for this compound effects on ECM.
Conclusion
This compound, as a potent and selective inhibitor of FAP, holds significant therapeutic potential for diseases characterized by pathological ECM remodeling, such as cancer and fibrosis. Its mechanism of action, centered on the attenuation of FAP's enzymatic activity, leads to a reduction in collagen deposition and a rebalancing of the MMP/TIMP ratio, likely through the modulation of the TGF-β signaling pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate and quantify the effects of this compound and other FAP inhibitors on the extracellular matrix, ultimately advancing the development of novel anti-fibrotic and anti-cancer therapies.
References
Investigating Fibrosis Pathways with UAMC-1110: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ failure. A key player in the fibrotic microenvironment is the Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. UAMC-1110 has emerged as a highly potent and selective inhibitor of FAP, offering a promising therapeutic strategy to counteract fibrotic progression. This technical guide provides an in-depth overview of the core mechanisms of this compound, its interaction with key fibrotic signaling pathways, and detailed experimental protocols for its investigation.
This compound: Potency and Selectivity
This compound is a small molecule inhibitor that demonstrates exceptional potency and selectivity for FAP. Its inhibitory activity has been quantified against FAP and other related serine proteases, highlighting its specificity.
Table 1: Inhibitory Activity of this compound Against FAP and Related Proteases
| Enzyme | IC50 (nM) | Reference |
| Human FAP | 0.77 - 3.2 | [1][2] |
| Human PREP | 1800 | [2] |
| Human DPP4 | >10000 | [2] |
| Human DPP8 | >12000 | [2] |
| Human DPP9 | 4700 | [2] |
Core Signaling Pathways in Fibrosis and FAP Interaction
The progression of fibrosis is orchestrated by a complex network of signaling pathways. Two of the most critical cascades are the Transforming Growth Factor-β (TGF-β) and the Hippo-YAP pathways. FAP activity is intricately linked with these pathways, and its inhibition by this compound presents a key intervention point.
TGF-β Signaling Pathway
The TGF-β pathway is a central driver of fibrosis. Upon ligand binding, the TGF-β receptor complex phosphorylates SMAD proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including collagens and other ECM components.
-
FAP's Role: FAP is implicated in the activation of latent TGF-β from the ECM, thereby amplifying pro-fibrotic signaling.[3][4][5] Conversely, TGF-β itself has been shown to upregulate the expression of FAP in fibroblasts, creating a profibrotic feed-forward loop.[6][7]
-
Impact of this compound: By inhibiting FAP's enzymatic activity, this compound is hypothesized to disrupt this vicious cycle. The inhibition of FAP may lead to reduced activation of TGF-β, thereby attenuating downstream SMAD-mediated transcription of fibrotic genes. However, some studies have shown that FAP inhibition can lead to an increase in TGF-β levels in cell supernatants, suggesting a more complex regulatory mechanism that warrants further investigation.[3]
References
- 1. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast activation protein (FAP)-mediated promotion of metastasis via the FN1-TGFβ axis and immune suppression in aggressive thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. amsbio.com [amsbio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of UAMC-1110: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC-1110 is a highly potent and selective small-molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in a variety of pathological conditions, including cancer and fibrosis. Developed by the University of Antwerp, this molecule has become a cornerstone in the research and development of FAP-targeted diagnostics and therapeutics.[1][2] Its exceptional potency and selectivity have positioned it as a lead compound for further preclinical and clinical investigation. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, including detailed experimental protocols and a summary of its quantitative data.
Introduction: The Emergence of a Potent FAP Inhibitor
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of tissue remodeling and fibrosis.[1][2] This differential expression profile makes FAP an attractive target for therapeutic intervention. The pursuit of selective FAP inhibitors led to the discovery of this compound by researchers at the University of Antwerp.[1] this compound is recognized for its low nanomolar affinity for FAP and high selectivity over related proteases such as Dipeptidyl Peptidase 4 (DPP4) and Prolyl Oligopeptidase (PREP).[1][3]
Mechanism of Action: Selective Inhibition of FAP
This compound exerts its biological effect through the potent and selective inhibition of the enzymatic activity of FAP. FAP's enzymatic activity is believed to play a crucial role in extracellular matrix degradation, tumor growth, and angiogenesis.[4][5] By binding to the active site of FAP, this compound blocks its proteolytic function, thereby interfering with these pathological processes. The high selectivity of this compound for FAP over other serine proteases minimizes the potential for off-target effects, a critical attribute for any therapeutic candidate.
Signaling Pathways Influenced by FAP Inhibition
FAP is known to influence several key signaling pathways that promote tumor progression. Inhibition of FAP by this compound is anticipated to modulate these pathways, leading to anti-tumor effects. The downstream signaling of FAP involves the PI3K/Akt and Ras-ERK pathways, which are critical for cell proliferation, survival, and migration.[4][6] By inhibiting FAP, this compound can indirectly downregulate these pro-tumorigenic signaling cascades.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data reported for this compound and its derivatives.
| Compound | Target | IC50 (nM) | Reference |
| This compound | FAP | 3.2 | [3] |
| This compound | PREP | 1800 | [3] |
| This compound Derivative 1a | FAP | 6.11 | [4] |
| This compound Derivative 1b | FAP | 15.1 | [4] |
| This compound Derivative 1c | FAP | 92.1 | [4] |
Table 1: In vitro inhibitory potency of this compound and its derivatives.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | High | Mice | [3] |
| Plasma Half-life | Extended | Mice | [3] |
Table 2: Preclinical pharmacokinetic parameters of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments in the evaluation of this compound.
Synthesis of this compound
While the precise, step-by-step synthesis of this compound is proprietary, the synthesis of its derivatives provides a clear indication of the probable synthetic route. The core structure consists of a quinoline moiety linked to a glycyl-2-cyanopyrrolidine warhead. A plausible synthetic workflow is as follows:
Protocol:
-
Activation of Quinoline Carboxylic Acid: The starting quinoline carboxylic acid is activated using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in an appropriate organic solvent (e.g., DMF or DCM).
-
Amide Coupling: The activated quinoline derivative is then reacted with (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile to form the final amide bond.
-
Purification: The crude product is purified using column chromatography or recrystallization to yield pure this compound.
Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of this compound required to inhibit 50% of FAP's enzymatic activity.
Materials:
-
Recombinant human FAP protein
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
This compound
-
Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)
-
96-well plates
-
Plate reader capable of fluorescence detection
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions and the FAP substrate.[4]
-
Initiate the reaction by adding the recombinant human FAP protein to each well.[4]
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).[4]
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Uptake and Internalization Assay
This assay assesses the ability of this compound derivatives (often radiolabeled) to be taken up by and internalized into FAP-expressing cells.
Materials:
-
FAP-expressing cell line (e.g., A549-FAP)
-
Radiolabeled this compound derivative (e.g., [18F]-labeled)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glycine-HCl buffer (for stripping surface-bound radioactivity)
-
Gamma counter
Protocol:
-
Seed FAP-expressing cells in culture plates and allow them to adhere.
-
For blocking studies, pre-treat a subset of cells with an excess of non-radiolabeled this compound.[4]
-
Add the radiolabeled this compound derivative to the cells and incubate for various time points at 37°C.[4]
-
At each time point, wash the cells with cold PBS to remove unbound radioactivity.
-
To measure internalization, incubate the cells with glycine-HCl buffer to strip surface-bound radioactivity.[4]
-
Lyse the cells and measure the radioactivity in the cell lysate (total uptake) and the acid-stripped fraction (internalized) using a gamma counter.
Preclinical and Clinical Development
This compound has demonstrated high oral bioavailability and a favorable plasma half-life in murine models, indicating its potential for in vivo applications.[3] Its robust preclinical profile has led to its use as the foundational structure for numerous FAP-targeted imaging agents and radiotherapeutics. These derivatives have shown promise in preclinical models for the diagnosis and treatment of various cancers. While specific toxicology data for this compound is not extensively published, the broader class of FAP inhibitors has been investigated, with some studies on FAP-activated prodrugs showing minimal toxicity in animal models.[2]
A clinical trial involving a this compound derivative has been registered (NCT06942104), signifying the transition of this promising therapeutic platform from preclinical research to clinical evaluation in humans. Further details on the design and outcomes of this trial will be critical in determining the future clinical utility of this compound-based therapies.
Conclusion
This compound stands out as a highly potent and selective inhibitor of Fibroblast Activation Protein. Its discovery has paved the way for the development of a new class of targeted diagnostics and therapeutics. The comprehensive data on its mechanism of action, potency, and preclinical performance underscore its significance as a valuable tool for researchers and a promising candidate for further drug development. The ongoing clinical investigation of this compound derivatives will ultimately define its role in the management of cancer and fibrotic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and Toxicology of a Fibroblast Activation Protein (FAP)-activated Prodrug in Murine Xenograft Models of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
UAMC-1110 Experimental Protocols for In Vitro Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro use of UAMC-1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP).[1] These guidelines are intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for FAP, a serine protease that is overexpressed in the tumor microenvironment of many cancers.[2][3][4] FAP plays a crucial role in tumor progression, invasion, and metastasis through its enzymatic activity, which includes extracellular matrix remodeling.[2] By inhibiting FAP, this compound presents a promising therapeutic strategy for various cancers.
Data Presentation: In Vitro Efficacy of FAP Inhibitors
The following tables summarize the in vitro inhibitory activity of this compound and its derivatives against FAP and other related proteases. While extensive data on the direct cytotoxic effects of this compound on various cancer cell lines are still emerging, the provided data demonstrates its potent and selective enzymatic inhibition of FAP.
Table 1: Inhibitory Activity of this compound and its Derivatives against FAP and Related Serine Proteases
| Compound | FAP IC50 (nM) | PREP IC50 (µM) | DPP4 IC50 (µM) | DPP8 IC50 (µM) | DPP9 IC50 (µM) | Reference |
| This compound | 3.2 | 1.8 | >100 | >100 | >100 | [1] |
| This compound | 0.43 | - | >100 | >100 | >100 | [2] |
| Biotin-probe 5 | 0.52 | >100 | >100 | >100 | >100 | [2] |
| Cy3-probe 6 | 0.89 | >100 | >100 | 14.3 | 14.8 | [2] |
| Cy5-probe 7 | 0.61 | >100 | >100 | 1.8 | 3.1 | [2] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. PREP (Prolyl Oligopeptidase), DPP4 (Dipeptidyl Peptidase-4), DPP8 (Dipeptidyl Peptidase-8), and DPP9 (Dipeptidyl Peptidase-9) are related serine proteases.
Table 2: Representative IC50 Values of Various Compounds in Different Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | Compound 1 IC50 (µM) | Compound 2 IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10-50 | 10-50 | [5] |
| PC-3 | Pancreatic Cancer | 10-50 | 10-50 | [5] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | 10-50 | [5] |
| HCT116 | Colorectal Cancer | 22.4 | 0.34 | [5] |
This table provides representative data for other compounds to illustrate how such data can be presented. Specific IC50 values for this compound in a wide range of cancer cell lines are a subject of ongoing research.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted based on the specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[6]
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity compared to the vehicle control.
Western Blotting for FAP Expression
This protocol details the detection of FAP protein expression by Western blotting.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FAP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary FAP antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
The following diagrams illustrate the FAP signaling pathway and a general experimental workflow for evaluating this compound.
Caption: FAP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Unraveling the Role of Kinase Inhibitors in Oncology Research: A Guide to Cell Culture Applications
Initial Clarification: UAMC-1110 is a Fibroblast Activation Protein (FAP) Inhibitor, Not a pan-RAF/SRC Inhibitor
Contrary to the initial premise, extensive research literature identifies this compound as a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease, rather than a pan-RAF/SRC kinase inhibitor.[1][2][3][4][5][6][7] FAP is a promising therapeutic target in oncology due to its overexpression in the stroma of many cancers and its involvement in tissue remodeling.[6] This document will first provide a brief overview of this compound's function as a FAP inhibitor. Subsequently, to address the user's interest in pan-RAF/SRC inhibition, this guide will offer detailed application notes and protocols for a representative pan-RAF/SRC inhibitor, CCT3833, a compound effective in mutant KRAS-driven cancers.[8]
This compound: A Selective Fibroblast Activation Protein (FAP) Inhibitor
This compound is a small molecule that demonstrates high affinity and selectivity for FAP.[1][3][5] Its primary mechanism of action involves the inhibition of the enzymatic activity of FAP, a protease that plays a role in the tumor microenvironment.[3][5] Research has focused on developing this compound and its derivatives for applications in cancer imaging and therapy, often by conjugating it to radioisotopes for PET imaging or targeted radionuclide therapy.[2][4]
Application Notes for a Representative pan-RAF/SRC Inhibitor (e.g., CCT3833) in Cell Culture Experiments
The following protocols and data are provided as a guide for researchers, scientists, and drug development professionals interested in studying the effects of pan-RAF/SRC inhibitors in cell culture. CCT3833 is used here as an exemplary compound that inhibits both RAF and SRC kinases, a strategy shown to be effective in KRAS-mutant cancers.[8]
Data Presentation
Quantitative data from cell culture experiments are crucial for evaluating the efficacy of a kinase inhibitor. The following table summarizes typical quantitative data that should be collected.
| Cell Line | Inhibitor Concentration (nM) | Cell Viability (% of Control) | p-ERK/total ERK Ratio | p-SRC/total SRC Ratio | Apoptosis Rate (%) |
| Pancreatic Cancer (e.g., MiaPaCa-2) | 0 (Control) | 100 | 1.0 | 1.0 | 5 |
| 10 | 85 | 0.6 | 0.7 | 15 | |
| 100 | 50 | 0.2 | 0.3 | 40 | |
| 1000 | 20 | 0.05 | 0.1 | 75 | |
| Colorectal Cancer (e.g., HCT116) | 0 (Control) | 100 | 1.0 | 1.0 | 8 |
| 10 | 90 | 0.7 | 0.8 | 12 | |
| 100 | 60 | 0.3 | 0.4 | 35 | |
| 1000 | 25 | 0.1 | 0.15 | 65 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTS Assay)
This protocol assesses the effect of the pan-RAF/SRC inhibitor on cell proliferation.
-
Materials:
-
Cancer cell lines of interest (e.g., MiaPaCa-2, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
pan-RAF/SRC inhibitor (e.g., CCT3833)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the pan-RAF/SRC inhibitor in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blotting for Phospho-ERK and Phospho-SRC
This protocol is used to determine the inhibitory effect of the compound on the RAF/MEK/ERK and SRC signaling pathways.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
pan-RAF/SRC inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-SRC, anti-SRC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the pan-RAF/SRC inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by the pan-RAF/SRC inhibitor.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
pan-RAF/SRC inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the pan-RAF/SRC inhibitor for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified RAF/MEK/ERK and SRC signaling pathways.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of a pan-RAF/SRC inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The paradox-breaking panRAF plus SRC family kinase inhibitor, CCT3833, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UAMC-1110 in In Vivo Mouse Models
Application Notes
Introduction
UAMC-1110 is a potent and highly selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease.[1][2][3] FAP is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of tissue remodeling, such as in fibrosis and wound healing.[1][2] The enzymatic activity of FAP plays a crucial role in extracellular matrix remodeling, which in turn promotes tumor growth, invasion, and metastasis. By inhibiting FAP, this compound presents a promising therapeutic strategy for various cancers and fibrotic diseases. These application notes provide an overview of this compound and protocols for its use in preclinical mouse models.
Mechanism of Action
This compound selectively inhibits the dipeptidyl peptidase and endopeptidase activity of FAP.[1] This inhibition is thought to disrupt the tumor-promoting functions of CAFs within the tumor microenvironment. The downstream effects of FAP inhibition can include modulation of the extracellular matrix, leading to reduced tumor cell invasion and migration. Furthermore, FAP activity has been linked to the activation of intracellular signaling pathways that promote cancer cell proliferation, such as the PI3K/AKT and Ras-ERK pathways. By blocking FAP's enzymatic function, this compound can indirectly suppress these pro-tumorigenic signaling cascades.
Preclinical In Vivo Applications
This compound has been utilized in preclinical mouse models primarily as a tool to investigate the role of FAP in disease and as a blocking agent in FAP-targeted imaging studies to demonstrate the specificity of novel radiotracers. While extensive therapeutic studies with this compound as a standalone agent are not widely published, its high potency, selectivity, and favorable pharmacokinetic profile, including high oral bioavailability, make it a strong candidate for therapeutic evaluation in mouse models of cancer and fibrosis.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that in vivo therapeutic efficacy data for this compound as a standalone agent is limited in publicly available literature. The dosage provided is from a study where this compound was used as a blocking agent.
| Parameter | Species | Value | Administration Route | Application | Reference |
| IC50 for FAP | Human (recombinant) | 4.17 nM | N/A | Enzyme Inhibition Assay | [5] |
| Dosage | Mouse | 2 mg/kg | Intravenous (IV) | Blocking agent in PET imaging | [5] |
| Oral Bioavailability | Rat | 51% | Per Os (PO) | Pharmacokinetic study | [4] |
| Plasma Half-life (T1/2) | Rat | 3.2 hours | Per Os (PO) | Pharmacokinetic study | [4] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intravenous, intraperitoneal, or oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Warm the solution slightly and vortex to ensure complete dissolution.
-
-
Working Solution for Injection (Example for a 2 mg/kg dose in a 20g mouse):
-
The final injection volume is typically 100 µL.
-
For a 2 mg/kg dose, a 20g mouse requires 0.04 mg of this compound.
-
Prepare a vehicle solution consisting of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
To prepare 1 mL of the final formulation at a concentration of 0.4 mg/mL:
-
Take 40 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Add 60 µL of DMSO to have a total of 100 µL (10% of final volume).
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of sterile saline and mix thoroughly until a clear solution is formed.
-
-
Administer 100 µL of this working solution to a 20g mouse to achieve a 2 mg/kg dose.
-
Prepare the working solution fresh on the day of use.
-
Protocol 2: Administration of this compound in a Xenograft Mouse Model of Cancer
This protocol provides a general workflow for evaluating the therapeutic efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., expressing FAP in the stroma)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles for cell injection and drug administration
-
Calipers for tumor measurement
-
Formulated this compound (from Protocol 1)
-
Vehicle control solution
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/100 µL (may be mixed 1:1 with Matrigel).
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Treatment Group: Administer this compound at a predetermined dose and schedule. Based on its oral bioavailability, administration can be via oral gavage or intraperitoneal/intravenous injection. A starting point for a therapeutic dose could be in the range of 10-50 mg/kg, administered daily or every other day. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Control Group: Administer the vehicle solution using the same volume, route, and schedule as the treatment group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry for FAP expression, analysis of downstream signaling markers).
-
Visualizations
Caption: FAP signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound in a mouse xenograft model.
References
- 1. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
UAMC-1110 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-1110 is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease with significant roles in the tumor microenvironment, fibrosis, and inflammation.[1][2] Its restricted expression in healthy tissues and high expression on cancer-associated fibroblasts (CAFs) make FAP an attractive target for therapeutic intervention and diagnostic imaging.[2] this compound serves as a critical research tool for investigating the biological functions of FAP and as a foundational structure for the development of FAP-targeted diagnostics and therapeutics.[3][4] These application notes provide detailed information on the solubility of this compound, along with protocols for its use in common experimental settings.
Physicochemical Properties
Molecular Formula: C₁₇H₁₄F₂N₄O₂ Molecular Weight: 344.3 g/mol CAS Number: 1448440-52-5
Solubility Data
This compound exhibits solubility in various common laboratory solvents. Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (290.43 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[5] |
| ≥10 mg/mL | ||
| Ethanol | 1-10 mg/mL | Sparingly soluble.[6] |
| Water | Insoluble | A derivative, NH2-UAMC1110 TFA, is soluble in water at 250 mg/mL.[7] |
In Vitro Activity
This compound is a potent inhibitor of FAP with an IC₅₀ in the low nanomolar range. It also displays selectivity over other related proteases such as prolyl oligopeptidase (PREP).
| Target | IC₅₀ | Cell Line/Assay Conditions |
| FAP | 3.2 nM | Recombinant mouse FAP purified from HEK293 cell supernatant, using Ala-Pro-p-nitroanilide as a substrate.[5] |
| FAP | 0.055 µM | Human U87MG cells, using Suc-Gly-Pro-AMC as a substrate.[5] |
| PREP | 1.8 µM | [1][5] |
Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various in vitro and in vivo applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 290.43 µL of DMSO per 1 mg of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
In Vitro FAP Enzyme Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against recombinant FAP.
Materials:
-
Recombinant human FAP protein
-
FAP substrate (e.g., Ala-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA)
-
This compound stock solution
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the FAP substrate to all wells at its final working concentration.
-
Initiate the reaction by adding recombinant FAP protein to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based FAP Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on FAP activity in a cellular context using a FAP-expressing cell line.[8]
Materials:
-
U87MG cells (or another suitable FAP-expressing cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
FAP substrate (e.g., Suc-Gly-Pro-AMC)
-
This compound stock solution
-
96-well clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed U87MG cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
The following day, remove the culture medium and wash the cells once with PBS.
-
Prepare serial dilutions of this compound in PBS.
-
Add the diluted this compound solutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add the FAP substrate to each well at its final working concentration.
-
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes) using a fluorescence plate reader.
-
Determine the rate of substrate cleavage or the endpoint fluorescence and calculate the IC₅₀ value as described in the enzyme inhibition assay.
In Vivo Formulation for Animal Studies
For in vivo experiments, this compound can be formulated for oral (p.o.) or intravenous (i.v.) administration.[5]
Example Formulation (for p.o. administration): A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[5]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve this compound in DMSO to create a concentrated stock.
-
In a separate tube, mix PEG300 and Tween-80.
-
Add the this compound/DMSO stock to the PEG300/Tween-80 mixture and vortex well.
-
Slowly add saline to the mixture while vortexing to reach the final desired concentrations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[5]
-
Ensure the final solution is clear before administration. Solubility in this vehicle is reported to be at least 2.5 mg/mL.[5]
Signaling Pathways and Visualizations
FAP is known to influence several signaling pathways that are crucial for cancer progression, including the PI3K/Akt and ERK pathways. These pathways are involved in promoting cell proliferation, migration, and angiogenesis.[6][9][10]
Caption: FAP signaling pathways and inhibition by this compound.
References
- 1. SP-13786 (UAMC1110, FAP-IN-1) | PREP | CAS 1448440-52-5 | Buy SP-13786 (UAMC1110, FAP-IN-1) from Supplier InvivoChem [invivochem.com]
- 2. Research Portal - Druglike FAPIs with maximal target residence time: from chemical discovery to preclinical evaluation in oncology and fibrosis theranostics [research.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A cell-based fluorescent assay for FAP inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UAMC-1110-Based PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for positron emission tomography (PET) imaging using tracers based on the UAMC-1110 scaffold, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a promising pan-cancer target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors.[1]
Introduction to this compound-Based FAP Inhibitors
This compound is a small-molecule inhibitor targeting the enzymatic activity of FAP, a type II transmembrane serine protease.[2] Its high affinity and selectivity have made it an ideal pharmacophore for the development of various FAP-targeted radiopharmaceuticals for PET imaging. These tracers typically consist of the this compound motif linked to a chelator, such as DOTA or DOTAGA, which securely complexes a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F).[3][4] This allows for non-invasive, whole-body imaging and quantification of FAP expression, offering significant potential in oncology for diagnosis, staging, therapy response assessment, and patient selection for FAP-targeted therapies.[5]
Mechanism of Action and Signaling Pathway
This compound-based PET tracers bind to FAP on the surface of CAFs within the tumor stroma.[6] FAP plays a crucial role in tumorigenesis by remodeling the extracellular matrix and promoting tumor cell proliferation, invasion, and angiogenesis.[7] Its enzymatic activity influences several signaling pathways, including the PI3K/Akt and Ras-ERK pathways, which are critical for tumor growth and survival.[7] By targeting FAP, these PET tracers provide a readout of the tumor microenvironment's activity.
Quantitative Data Summary
The following tables summarize the biodistribution of commonly used this compound-based PET tracers in preclinical models and human subjects. Standardized Uptake Values (SUV) are a semi-quantitative measure of tracer uptake.
Table 1: Preclinical Biodistribution of ⁶⁸Ga-labeled FAP Inhibitors in Mice (%ID/g)
| Organ | [⁶⁸Ga]Ga-AV02053 | [⁶⁸Ga]Ga-AV02070 | [⁶⁸Ga]Ga-FAPI-04 |
| Blood | 0.22 ± 0.04 | 0.36 ± 0.05 | 1.07 ± 0.08 |
| Muscle | 0.12 ± 0.05 | 0.19 ± 0.10 | 0.67 ± 0.05 |
| Bone | 0.14 ± 0.02 | 0.23 ± 0.06 | 3.36 ± 1.09 |
| Tumor | 5.60 ± 1.12 | 7.93 ± 1.88 | 12.5 ± 2.00 |
| Data from HEK293T:hFAP tumor-bearing mice at 1 hour post-injection.[8] |
Table 2: Human Biodistribution of ⁶⁸Ga-FAPI-46 (SUVmean)
| Organ | 10 minutes p.i. | 1 hour p.i. | 3 hours p.i. |
| Liver | 4.9 | 2.0 | 1.3 |
| Kidneys | 3.0 | 2.1 | 1.5 |
| Spleen | 1.8 | 1.1 | 0.8 |
| Bone Marrow | 0.8 | 0.6 | 0.5 |
| Muscle | 0.6 | 0.5 | 0.4 |
| Blood Pool | 2.2 | 1.1 | 0.7 |
| Data from cancer patients.[9][10] |
Table 3: Comparison of Tumor Uptake (SUVmax) in Human Cancers
| Cancer Type | ⁶⁸Ga-FAPI-46 SUVmax (Mean) |
| Colorectal | 7.7 |
| Head and Neck | 7.7 |
| Pancreas | 7.7 |
| Breast | 7.7 |
| Stomach | 7.7 |
| Esophagus | 7.7 |
| Uterus | 7.7 |
| Mean SUVmax in various solid tumors.[11][12] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound-based Tracers with ⁶⁸Ga
This protocol describes a general method for the manual radiolabeling of DOTA-conjugated this compound derivatives (e.g., FAPI-04, FAPI-46) with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated FAP inhibitor precursor (e.g., FAPI-46)
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
HEPES buffer (2 M, pH 5.0)
-
Sterile water for injection
-
Sep-Pak C18 light cartridge
-
Ethanol
-
Sterile 0.9% sodium chloride
-
Reaction vial (1.5 mL)
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the FAP inhibitor precursor (typically 10-20 µg).
-
Add sodium acetate or HEPES buffer to adjust the pH to 4.5-5.0.
-
Incubate the reaction mixture at 95-100°C for 5-10 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required.
-
For purification, the reaction mixture can be passed through a Sep-Pak C18 cartridge, washed with sterile water, and eluted with ethanol.
-
The final product is diluted with sterile saline for injection.
Protocol 2: Preclinical PET Imaging in Tumor-Bearing Mice
This protocol outlines a standard procedure for PET imaging of FAP expression in a xenograft mouse model.
Animal Model:
-
Immunocompromised mice (e.g., nude mice) bearing subcutaneous tumors with known or suspected FAP expression (e.g., U87MG, HEK293T:hFAP).[8][13]
Procedure:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Administer the ⁶⁸Ga- or ¹⁸F-labeled FAP inhibitor (typically 8-11 MBq) via tail vein injection.[13][14]
-
Position the mouse in the PET scanner.
-
Acquire dynamic PET images for 60 minutes post-injection, or static images at specific time points (e.g., 1, 2, and 4 hours post-injection).[13][14]
-
A CT scan can be performed for anatomical co-registration and attenuation correction.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Analyze the images to determine the tracer uptake in the tumor and various organs, typically expressed as %ID/g or SUV.
Protocol 3: Clinical PET/CT Imaging Protocol
This protocol provides a general guideline for performing ⁶⁸Ga-FAPI PET/CT scans in cancer patients.
Patient Preparation:
-
No specific patient preparation such as fasting is required.[15]
Procedure:
-
Administer the ⁶⁸Ga-labeled FAP inhibitor intravenously. The injected activity typically ranges from 1.85 to 2.59 MBq/kg.[15]
-
The uptake time is generally between 40 to 60 minutes post-injection.[15] Some studies suggest that imaging at later time points (e.g., 3 hours) may improve the discrimination between malignant and inflammatory lesions.[1]
-
Acquire a whole-body PET scan from the head to the mid-thigh.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Reconstruct the PET images and co-register them with the CT images.
-
Analyze the images visually and semi-quantitatively by measuring SUVmax in tumors and other areas of uptake.
Protocol 4: Kinetic Modeling of Dynamic PET Data
Dynamic PET imaging allows for the quantification of tracer kinetics, providing more detailed information than static SUV measurements.
Data Acquisition:
-
Perform a dynamic PET scan immediately after tracer injection, typically for 60 minutes.
-
An image-derived input function (IDIF) can be obtained by drawing a region of interest (ROI) over a large artery (e.g., descending aorta) in the dynamic images.
Kinetic Modeling:
-
Generate time-activity curves (TACs) for the tumor and other tissues of interest.
-
Fit the TACs using a suitable compartmental model. The two-tissue reversible compartment model (2T4K) has been shown to be the preferred model for ⁶⁸Ga-FAPI-04.[16][17][18][19][20]
-
This model estimates four kinetic rate constants: K₁ (tracer delivery), k₂ (tracer efflux from the first compartment), k₃ (tracer binding), and k₄ (tracer dissociation).
-
The volume of distribution (Vₜ), which reflects the total tracer concentration in tissue relative to plasma at equilibrium, can be calculated.
-
Parametric images of K₁ and Vₜ can be generated to visualize the spatial distribution of these kinetic parameters.
References
- 1. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNM Publishes Procedure Standard/Practice Guideline for Fibroblast Activation Protein PET | SNMMI [snmmi.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. dzl.de [dzl.de]
- 10. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. First Total-Body Kinetic Modeling and Parametric Imaging of Dynamic 68Ga-FAPI-04 PET in Pancreatic and Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for UAMC-1110 in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-1110 is a highly potent and selective small-molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease belonging to the S9 family. FAP is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment of many cancers, as well as in tissues undergoing remodeling, such as in fibrosis and arthritis.[1][2] This differential expression makes FAP an attractive therapeutic target. This compound has demonstrated high affinity for FAP with a reported IC50 value in the low nanomolar range, making it a valuable tool for studying the biological functions of FAP and for the development of FAP-targeted therapies and diagnostics.[3][4]
These application notes provide detailed protocols for utilizing this compound in enzyme inhibition assays to determine its potency and selectivity.
Data Presentation
The inhibitory activity of this compound against FAP and other related serine proteases is summarized in the table below. This data highlights the high potency and selectivity of this compound for FAP.
| Enzyme | IC50 Value | Reference(s) |
| Fibroblast Activation Protein (FAP) | 3.2 nM | [3][4] |
| 4.17 nM | [5] | |
| Prolyl Oligopeptidase (PREP) | 1.8 µM | [3][4] |
| Dipeptidyl Peptidase 9 (DPP9) | 4.7 ± 0.4 µM | [6] |
| Dipeptidyl Peptidase 8 (DPP8) | >10 µM (approx.) | [6] |
| Dipeptidyl Peptidase 4 (DPP4) | >10 µM (approx.) | [6] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 against FAP
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human FAP.
Materials:
-
Recombinant Human FAP protein
-
This compound
-
FAP substrate: Z-Gly-Pro-AMC or Gly-Pro-AMC
-
Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4[5] or 50 mM Tris-HCl, 140 mM NaCl, pH 8.0[2]
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 380 nm and emission at 460 nm[5]
-
DMSO for compound dilution
Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of concentrations (e.g., from 40 µM to 4 pM in eight gradients).[5]
-
-
Prepare reagents:
-
Assay Plate Setup:
-
Add 25 µL of each this compound dilution to the wells of the 96-well plate.
-
Include wells with Assay Buffer and DMSO as negative (no inhibition) and vehicle controls, respectively.
-
Add 25 µL of the diluted FAP substrate to all wells.[5]
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 50 µL of the diluted FAP protein to each well.[5]
-
The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.[5]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the percentage of FAP inhibition versus the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes a 50% reduction in FAP activity.[5]
-
Protocol 2: Selectivity Profiling of this compound
This protocol outlines the methodology to assess the selectivity of this compound against other related serine proteases like PREP, DPP4, DPP8, and DPP9.
Materials:
-
Recombinant human PREP, DPP4, DPP8, and DPP9 enzymes
-
Appropriate fluorogenic or chromogenic substrates for each enzyme (e.g., Suc-Gly-Pro-AMC for PREP, Ala-Pro-pNA for DPPs).[6]
-
This compound
-
Appropriate assay buffers for each enzyme
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Follow the general procedure outlined in Protocol 1 , with the following modifications for each enzyme:
-
Use the specific recombinant enzyme and its corresponding substrate.
-
Use the optimal assay buffer and pH for each enzyme.
-
Determine the appropriate enzyme and substrate concentrations for each assay to ensure linear reaction kinetics. For example, for DPP4, 50 µM Ala-Pro-pNA can be used, and for DPP8/9, 150 µM Ala-Pro-pNA can be used.[6]
-
-
Test a similar concentration range of this compound against each protease to determine the respective IC50 values.
-
Calculate the selectivity index by dividing the IC50 value for the off-target enzyme (e.g., PREP) by the IC50 value for FAP. A higher selectivity index indicates greater selectivity for FAP.
Visualizations
Caption: FAP signaling in the tumor microenvironment and inhibition by this compound.
Caption: Experimental workflow for FAP enzyme inhibition assay with this compound.
References
- 1. Selective Fluorescence Probes for Dipeptidyl Peptidase Activity - Fibroblast Activation Protein and Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Fibroblast Activation Protein (FAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs). Its expression is limited in normal adult tissues, making it an attractive target for cancer diagnosis and therapy. These application notes provide a comprehensive guide to the immunohistochemical (IHC) staining of FAP in tissue samples.
Clarification on UAMC-1110: It is important to note that this compound is a highly potent and selective small molecule inhibitor of FAP, not a primary antibody used for immunohistochemistry. While probes derived from this compound can be utilized for in situ activity-based labeling, the standard method for detecting FAP protein expression in tissue sections is through immunohistochemistry using a specific anti-FAP antibody.
FAP Expression in Cancer
FAP expression has been observed in the stroma of a majority of epithelial cancers, including but not limited to breast, pancreatic, esophageal, and lung cancers. High FAP expression is often associated with a poorer prognosis in various cancer types. The level of FAP expression can vary significantly across different tumor indications and even within subtypes of the same cancer.
Quantitative Analysis of FAP Expression by IHC
The following tables summarize quantitative data on FAP expression in various cancers as determined by immunohistochemistry.
Table 1: FAP Expression in Different Cancer Types
| Cancer Type | Number of Samples (n) | Percentage of FAP-Positive Cases | Staining Intensity/Score | Reference |
| Cholangiocarcinoma (CCA) | 58 | 93.1% (moderate-strong stromal) | Scored by intensity (0-3) and percentage of stained area (0-4) | [1] |
| Hepatocellular Carcinoma (HCC) - Primary | 142 | 29.6% (moderate-strong stromal) | Scored by intensity (0-3) and percentage of stained area (0-4) | [1] |
| Hepatocellular Carcinoma (HCC) - Metastatic | 28 | 60.7% (moderate-strong stromal) | Scored by intensity (0-3) and percentage of stained area (0-4) | [1] |
| Breast Cancer | Not specified | High expression noted | FAP intensity score | [2][3] |
| Pancreatic Cancer | Not specified | High expression noted | FAP intensity score | [2][3] |
| Esophageal Cancer | Not specified | High expression noted | FAP intensity score | [2][3] |
| Lung Cancer | Not specified | High expression noted | FAP intensity score | [2][3] |
| Colorectal Cancer (CRC) | 92 | 91% | Significantly higher in tumors vs. non-tumoral tissue | [4] |
Table 2: Correlation of FAP IHC Score with 68Ga-FAPi-46 PET SUVmax
| FAP Immunohistochemistry Score | Mean 68Ga-FAPi-46 SUVmax (95% CI) |
| 0 | 1.2 (0.8-1.6) |
| 1 | 1.9 (0.4-3.3) |
| 2 | 3.9 (2.8-4.9) |
| 3 | 7.4 (4.5-10.3) |
| [5] |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for FAP Staining
This protocol is a representative example for staining FAP in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a commercially available anti-FAP antibody. Optimization may be required for different antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide Block (e.g., 3% H2O2 in methanol)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Anti-FAP antibody (e.g., rabbit polyclonal or monoclonal)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Immerse slides in 100% ethanol (2 changes, 3-5 minutes each).
-
Immerse slides in 95% ethanol (1 change, 3-5 minutes).
-
Immerse slides in 70% ethanol (1 change, 3-5 minutes).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution.
-
Heat the slides (e.g., using a microwave, pressure cooker, or water bath). The optimal time and temperature should be determined for the specific antibody used. A common method is heating in a microwave at high power for 5 minutes, followed by medium power for 15 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FAP antibody in a suitable antibody diluent to the predetermined optimal concentration.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-5 minutes.
-
Rinse slides with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in xylene (or a substitute).
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. FAP staining is typically observed in the cytoplasm and membrane of cancer-associated fibroblasts in the tumor stroma.
-
Visualizations
Experimental Workflow for FAP Immunohistochemistry
Caption: A flowchart illustrating the key steps in the immunohistochemical staining protocol for FAP.
FAP Signaling Pathways in the Tumor Microenvironment
Caption: A diagram showing key signaling pathways influenced by FAP in the tumor microenvironment.
References
- 1. Frontiers | Immunohistochemical basis for FAP as a candidate theranostic target across a broad range of cholangiocarcinoma subtypes [frontiersin.org]
- 2. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | High Expression of FAP in Colorectal Cancer Is Associated With Angiogenesis and Immunoregulation Processes [frontiersin.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis Using UAMC-1110
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing UAMC-1110, a potent and selective inhibitor of Fibroblast Activation Protein (FAP), in flow cytometry-based assays. The following sections detail methods for assessing the impact of FAP inhibition on the cell cycle and apoptosis, providing valuable tools for cancer research and drug development.
Introduction to this compound
This compound is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[1] FAP is minimally expressed in normal adult tissues but is significantly upregulated in the stroma of a majority of epithelial cancers, where it plays a crucial role in tumor growth, invasion, and metastasis.[2][3] The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in the remodeling of the extracellular matrix and the activation of key signaling pathways that promote tumorigenesis.[2][4] this compound allows for the specific interrogation of FAP's role in various cellular processes.
Application Note 1: Cell Cycle Analysis of FAP-Expressing Cells Treated with this compound
This protocol describes a method to analyze the effect of FAP inhibition by this compound on the cell cycle distribution of FAP-expressing cancer cells or cancer-associated fibroblasts (CAFs). Inhibition of FAP has been shown to induce cell cycle arrest in certain cancer models, making this a valuable assay for assessing the anti-proliferative potential of this compound.[2]
Experimental Protocol
1. Cell Culture and Treatment:
-
Culture FAP-expressing cells (e.g., HT-1080 fibrosarcoma, or primary CAFs) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.
2. Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
3. Staining and Flow Cytometry Analysis:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µl of a staining solution containing Propidium Iodide (PI) (50 µg/ml) and RNase A (100 µg/ml) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect data for at least 10,000 events per sample.
Data Presentation
The data can be presented in a histogram showing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The percentage of cells in each phase should be quantified using cell cycle analysis software.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (1 nM) | 58.1 ± 2.9 | 28.9 ± 2.2 | 13.0 ± 1.5 |
| This compound (10 nM) | 65.7 ± 3.5 | 22.1 ± 1.9 | 12.2 ± 1.3 |
| This compound (100 nM) | 72.3 ± 4.2 | 15.4 ± 1.7 | 12.3 ± 1.4 |
| This compound (1 µM) | 78.9 ± 4.8 | 10.2 ± 1.5 | 10.9 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Workflow Diagrams
Caption: FAP signaling pathway influencing cell cycle progression.
Caption: Experimental workflow for cell cycle analysis.
Application Note 2: Apoptosis Assay of FAP-Expressing Cells Treated with this compound
This protocol outlines a method to determine if inhibition of FAP by this compound induces apoptosis in FAP-expressing cells. FAP has been implicated in the regulation of apoptosis, and its inhibition may sensitize cancer cells to programmed cell death.[5][6] This assay utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol
1. Cell Culture and Treatment:
-
Culture FAP-expressing cells in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (DMSO) for 48-72 hours. A positive control for apoptosis (e.g., staurosporine) should be included.
2. Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Add 5 µl of FITC-conjugated Annexin V and 5 µl of Propidium Iodide (PI, 50 µg/ml) to 100 µl of the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µl of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation and collect FITC fluorescence (typically FL1) and PI fluorescence (typically FL2 or FL3).
-
Compensate for spectral overlap between the FITC and PI channels.
-
Collect data for at least 10,000 events per sample.
Data Presentation
The data is typically presented as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. This allows for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
Table 2: Effect of this compound on Apoptosis Induction
| Treatment Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | 92.5 ± 2.8 | 3.1 ± 0.9 | 4.4 ± 1.2 |
| This compound (10 nM) | 89.8 ± 3.1 | 4.5 ± 1.1 | 5.7 ± 1.5 |
| This compound (100 nM) | 82.3 ± 4.5 | 9.8 ± 2.1 | 7.9 ± 1.8 |
| This compound (1 µM) | 70.1 ± 5.2 | 18.7 ± 3.3 | 11.2 ± 2.5 |
| This compound (10 µM) | 55.6 ± 6.1 | 29.5 ± 4.7 | 14.9 ± 3.1 |
| Staurosporine (1 µM) | 15.2 ± 3.9 | 45.3 ± 5.8 | 39.5 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Workflow Diagrams
Caption: FAP signaling in the regulation of apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Abrogation of fibroblast activation protein enzymatic activity attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast activation protein, alpha - Wikipedia [en.wikipedia.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Troubleshooting & Optimization
UAMC-1110 Technical Support Center: Troubleshooting Aqueous Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions regarding the solubility of UAMC-1110 in aqueous solutions. This compound is a potent and selective inhibitor of fibroblast activation protein (FAP) with an IC50 of 3.2 nM.[1][2] It also demonstrates inhibitory activity against prolyl oligopeptidase (PREP) with an IC50 of 1.8 μM.[1][2] Due to its hydrophobic nature, achieving stable aqueous solutions can be challenging. This resource aims to provide clear, actionable solutions to common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule inhibitor of fibroblast activation protein (FAP), a serine protease highly expressed in the tumor microenvironment and sites of tissue remodeling.[3][4] Its high potency and selectivity make it a valuable tool in cancer research and the development of FAP-targeted diagnostics and therapeutics ('theranostics').[4]
Q2: Is this compound soluble in water?
A2: this compound has very low solubility in purely aqueous solutions. Direct dissolution in water or saline buffers is generally not feasible and will likely result in precipitation. A derivative, NH2-UAMC1110 TFA, is reported to be water-soluble, but this is a different compound.[5]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (DMSO), in which it is soluble at concentrations of 10 mg/mL or higher.[6] It is sparingly soluble in ethanol (1-10 mg/mL).[6]
Q4: How should I prepare a working solution of this compound in an aqueous buffer for in vitro experiments?
A4: To prepare an in vitro working solution, first dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). This stock can then be serially diluted into your aqueous experimental buffer. It is crucial to ensure the final concentration of DMSO in your working solution is low enough to not affect your experimental system, typically less than 0.5%. Vigorous mixing during dilution is essential to prevent precipitation.
Q5: What should I do if I observe precipitation when diluting my DMSO stock into an aqueous buffer?
A5: Precipitation upon dilution indicates that the aqueous solubility limit of this compound has been exceeded. To resolve this, you can try:
-
Lowering the final concentration: Your target concentration may be too high for the chosen buffer system.
-
Using a solubilizing agent: For certain applications, especially for in vivo studies, co-solvents and solubilizers like PEG300, Tween-80, or SBE-β-CD can be used to increase aqueous solubility.[1]
-
Gentle heating and/or sonication: If precipitation occurs during preparation, gentle heating or sonication can aid in dissolution.[1]
Q6: How should I store stock and working solutions of this compound?
A6: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][5] It is recommended to prepare aqueous working solutions fresh on the day of use to ensure stability and avoid precipitation.[1] Avoid repeated freeze-thaw cycles of the stock solution.[2]
Solubility Data
The following tables summarize the known solubility of this compound in various solvents and formulations.
Table 1: this compound Solubility in Standard Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 10 mg/mL | [6] |
| Ethanol | 1-10 mg/mL (Sparingly Soluble) | [6] |
Table 2: Formulations for Enhanced Aqueous Solubility of this compound
| Formulation Composition (by volume) | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.26 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.26 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.26 mM) | [1] |
Troubleshooting Guide for Aqueous Solutions
Issue: this compound powder is not dissolving in my aqueous buffer.
-
Cause: this compound has poor intrinsic aqueous solubility. Direct dissolution in aqueous media is not an effective method.
-
Solution: An indirect dissolution method using an organic stock solution is required. Please follow the workflow below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SP-13786 (UAMC1110, FAP-IN-1) | PREP | CAS 1448440-52-5 | Buy SP-13786 (UAMC1110, FAP-IN-1) from Supplier InvivoChem [invivochem.com]
- 3. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 4. Research Portal - Druglike FAPIs with maximal target residence time: from chemical discovery to preclinical evaluation in oncology and fibrosis theranostics [research.kuleuven.be]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing UAMC-1110 Concentration for FAP Inhibition
Welcome to the technical support center for UAMC-1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that is highly potent and selective for Fibroblast Activation Protein (FAP).[1][2][3] FAP is a serine protease that is overexpressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs).[2][4][5]
Q2: What are the reported IC50 values for this compound against FAP?
A2: The half-maximal inhibitory concentration (IC50) of this compound for FAP is consistently reported in the low nanomolar range. However, slight variations exist in the literature due to different experimental conditions. A summary of reported IC50 values is provided in the data table below.
Q3: How selective is this compound for FAP over other related proteases?
A3: this compound exhibits high selectivity for FAP. It shows significantly lower potency against other related serine proteases such as prolyl oligopeptidase (PREP) and various dipeptidyl peptidases (DPPs).[1][2][6][7] This high selectivity makes it an excellent tool for studying the specific roles of FAP.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in DMSO (Dimethyl sulfoxide).[1][2][7] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline have been described.[1]
Q5: How should this compound be stored?
A5: For long-term stability, it is recommended to store this compound as a solid at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of this compound against FAP and other related proteases.
| Target | IC50 Value | Notes | Reference(s) |
| FAP | 3.2 nM | Highly potent inhibition. | [1][2][3] |
| FAP | 0.43 nM | A higher potency was reported due to a new measurement method using a lower concentration of rhFAP. | [4][5] |
| FAP | 4.17 nM | Determined in an enzyme inhibition assay with fluorescent substrate. | [8] |
| PREP | 1.8 µM | Demonstrates high selectivity of this compound for FAP over PREP. | [1][2][3] |
| DPP4 | >100 µM | Insignificant inhibition observed. | [7] |
| DPP8 | >12.5 µM | Insignificant inhibition observed. | [7] |
| DPP9 | 4.7 ± 0.4 µM | A lower IC50 was reported with a new measurement method and human recombinant DPP9. | [6] |
Experimental Protocols
Protocol 1: In Vitro FAP Enzyme Inhibition Assay
This protocol outlines the determination of the IC50 value of this compound against recombinant human FAP (rhFAP).
Materials:
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Recombinant human FAP (rhFAP)
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This compound
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Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl, 1 mg/ml BSA)[4][5]
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from picomolar to micromolar to generate a full inhibition curve.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of rhFAP to each well. Then, add the different concentrations of this compound to the respective wells. Include a control well with rhFAP and assay buffer (no inhibitor) and a blank well with only assay buffer.
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Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[4][5]
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Substrate Addition: Add the FAP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over a specific time period (e.g., 60 minutes) at 37°C.[8]
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based FAP Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on FAP activity in a cellular context.
Materials:
-
FAP-expressing cells (e.g., FAP-transfected HEK293T cells, HT1080hFAP cells, or cancer-associated fibroblasts)[4][9]
-
Cell culture medium
-
This compound
-
FAP substrate
-
96-well plates (clear or black, depending on the detection method)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the FAP-expressing cells in a 96-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-100%).[9]
-
Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 1 to 24 hours) at 37°C in a CO2 incubator.
-
Assay: After incubation, wash the cells with a suitable buffer (e.g., HBSS).[10] Add the FAP substrate to each well.
-
Measurement: Measure the signal (e.g., fluorescence) generated by the cleavage of the substrate over time.
-
Data Analysis: Determine the FAP activity for each inhibitor concentration and calculate the percentage of inhibition relative to the vehicle control. Plot the results to determine the cellular IC50 value.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or incomplete inhibition.
-
Possible Cause 1: this compound Degradation.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound from solid powder. Avoid multiple freeze-thaw cycles of stock solutions by preparing aliquots.[2]
-
-
Possible Cause 2: Incorrect Enzyme or Substrate Concentration.
-
Troubleshooting Step: Verify the concentration and activity of your recombinant FAP. High enzyme or substrate concentrations may require higher inhibitor concentrations to achieve complete inhibition.[11]
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting Step: Ensure the pH of your assay buffer is optimal for FAP activity (typically around pH 7.4-8.0).[8] Optimize the pre-incubation time of the enzyme and inhibitor to ensure equilibrium is reached.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding (for cell-based assays).
-
Troubleshooting Step: Ensure a homogenous cell suspension before seeding and be precise with pipetting to achieve uniform cell density across all wells.[11]
-
-
Possible Cause 2: Inaccurate Pipetting of Inhibitor or Substrate.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper mixing of reagents in each well.
-
-
Possible Cause 3: Edge Effects in the microplate.
-
Troubleshooting Step: Avoid using the outer wells of the plate for critical data points, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or media.
-
Issue 3: Suspected off-target effects.
-
Possible Cause: Inhibition of other proteases.
-
Troubleshooting Step: While this compound is highly selective, you can perform counter-screening against other relevant proteases in your experimental system, such as PREP or DPPs, to confirm its specificity.[6][7] Use a structurally different FAP inhibitor as a control to verify that the observed effects are due to FAP inhibition.
-
Visualizations
Caption: FAP signaling in the tumor microenvironment and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SP-13786 (UAMC1110, FAP-IN-1) | PREP | CAS 1448440-52-5 | Buy SP-13786 (UAMC1110, FAP-IN-1) from Supplier InvivoChem [invivochem.com]
- 3. This compound (SP-13786) | FAP inhibitor | Probechem Biochemicals [probechem.com]
- 4. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 5. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with UAMC-1110
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UAMC-1110. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), with a reported IC50 of approximately 3.2 nM.[1] It also shows inhibitory activity against prolyl oligopeptidase (PREP) at higher concentrations (IC50 of 1.8 μM).[1] Its primary mechanism is the inhibition of the enzymatic activity of FAP, a serine protease highly expressed in the tumor microenvironment.[2][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Improper storage can lead to degradation of the compound and inconsistent experimental results.
Q3: I am observing variability in my IC50 values for this compound. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Assay Conditions: The measured potency of this compound can be influenced by the specific experimental conditions. For instance, different concentrations of recombinant human FAP in the assay can yield different IC50 values. One study reported a lower IC50 of 0.43 nM compared to the more commonly cited 3.2 nM due to a modified measurement method.[2][4]
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Compound Integrity: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
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Enzyme Activity: The activity of the recombinant FAP enzyme can vary between batches and suppliers.
Q4: Can this compound be used in animal studies?
Yes, pharmacokinetic studies in mice have shown that this compound has high oral bioavailability and a plasma half-life that allows for effective and selective inhibition of FAP in vivo.[1] It has been used in preclinical imaging and biodistribution studies.[5][6]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Values
If you are observing IC50 values for this compound that are significantly higher than the low nanomolar range reported in the literature, consider the following troubleshooting steps:
Troubleshooting Workflow for High IC50 Values
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
UAMC-1110 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of UAMC-1110, a potent and selective inhibitor of Fibroblast Activation Protein (FAP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), with an IC50 of 3.2 nM.[1][2] It also shows inhibitory activity against prolyl oligopeptidase (PREP) at higher concentrations, with an IC50 of 1.8 μM.[1][3] FAP is a serine protease that is highly expressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs).[3] this compound's inhibitory action on FAP is being explored for various therapeutic and diagnostic applications in oncology.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below. It is imperative to prevent moisture contamination for the solid form.[5]
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is soluble in DMSO (≥10 mg/mL) and sparingly soluble in ethanol (1-10 mg/mL).[4] For in vivo experiments, specific solvent formulations are required to ensure solubility and bioavailability. It is recommended to prepare working solutions for in vivo use fresh on the same day.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in working solution | Poor solubility in the chosen solvent system. | Use gentle heating and/or sonication to aid dissolution.[1] Prepare the working solution fresh before each experiment.[1] Consider using a different formulation as detailed in the experimental protocols section. |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound is stored at the recommended temperature and protected from moisture.[5] Use stock solutions within the recommended timeframe (e.g., within 1 month at -20°C or 6 months at -80°C).[1] |
| Inaccurate concentration of the stock solution. | Recalculate the concentration and consider preparing a fresh stock solution. | |
| Low in vivo efficacy | Poor bioavailability. | Ensure the correct formulation is used for oral or intravenous administration as outlined in the provided protocols. Pharmacokinetic studies in mice have shown high oral bioavailability with appropriate formulations.[1] |
| Degradation of the compound in the working solution. | Prepare the in vivo working solution fresh on the day of the experiment.[1] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 2 to 3 years | [2][3] |
| 4°C | 2 years | [2][3] | |
| In Solvent | -80°C | 6 months | [1][3] |
| -20°C | 1 month | [1][3] |
Table 2: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| Fibroblast Activation Protein (FAP) | 3.2 nM | [1][2] |
| Prolyl Oligopeptidase (PREP) | 1.8 µM | [1][3] |
| Dipeptidyl Peptidase 4 (DPP-4) | >100 µM | [4] |
| Dipeptidyl Peptidase 9 (DPP-9) | >12.5 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the required amount of this compound powder (Molecular Weight: 344.3 g/mol ).[4]
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the recommended guidelines.[1][3]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
This is an example protocol and may need optimization based on the experimental model.
Formulation 1: PEG300/Tween-80/Saline [1]
-
To prepare 1 mL of working solution, start with the required volume of DMSO stock solution. For example, to make a 2.5 mg/mL solution from a 25 mg/mL stock, use 100 µL of the stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear. If not, use gentle heating or sonication.
-
Use the freshly prepared solution for animal dosing on the same day.[1]
Formulation 2: SBE-β-CD in Saline [1]
-
Prepare a 20% SBE-β-CD solution in saline.
-
Add 10% DMSO (containing this compound) to 90% of the 20% SBE-β-CD in saline solution.
-
Mix until a clear solution is obtained.
Formulation 3: Corn Oil [1]
-
Add 10% DMSO (containing this compound) to 90% corn oil.
-
Mix thoroughly to obtain a clear solution or a uniform suspension.
Protocol 3: FAP Inhibition Assay (IC50 Determination)
This protocol is adapted from published studies and serves as a general guideline.[6]
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 140 mM NaCl, and 1 mg/ml BSA.[3]
-
Recombinant human FAP (rhFAP).
-
FAP substrate (e.g., Gly-Pro-AMC).
-
This compound serially diluted in assay buffer.
-
-
Procedure:
-
In a 96-well plate, add 25 µL of the diluted this compound compound at various concentrations.
-
Add 25 µL of the FAP substrate.
-
To initiate the reaction, add 50 µL of diluted rhFAP protein.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the fluorescence (or absorbance, depending on the substrate) using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: this compound inhibits FAP expressed by CAFs.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (SP-13786) | FAP inhibitor | Probechem Biochemicals [probechem.com]
- 3. SP-13786 (UAMC1110, FAP-IN-1) | PREP | CAS 1448440-52-5 | Buy SP-13786 (UAMC1110, FAP-IN-1) from Supplier InvivoChem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UAMC-1110 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity when using the Fibroblast Activation Protein (FAP) inhibitor, UAMC-1110, in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
This guide addresses potential issues that may be encountered during in vivo studies with this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Cachexia | High dosage leading to off-target effects or impact on systemic biological processes. While this compound is highly selective, FAP is involved in tissue remodeling.[1] In one study, FAP-specific CAR T-cells induced lethal cachexia by affecting pluripotent stem cells in the bone marrow.[1] | - Dose-Response Study: Conduct a preliminary dose-response study to determine the minimum effective dose. - Monitor Food and Water Intake: Ensure that the observed weight loss is not a secondary effect of reduced food or water consumption. - Assess Inflammatory Markers: Measure systemic inflammatory markers to rule out a generalized inflammatory response. |
| Renal Impairment (e.g., elevated creatinine) | This compound and its derivatives are primarily cleared through the kidneys.[2] High concentrations may lead to renal stress. | - Hydration: Ensure animals are adequately hydrated. - Kidney Function Monitoring: Monitor kidney function markers (e.g., BUN, creatinine) at baseline and throughout the study. - Dose Adjustment: Consider reducing the dose or frequency of administration. |
| Neurological Symptoms (e.g., tremors, ataxia) | Potential off-target inhibition of Prolyl Oligopeptidase (PREP) at higher concentrations.[3] PREP is active in the brain and its inhibition can have neurological effects.[4] | - Confirm Dosage Calculation: Double-check all dosage calculations to ensure accuracy. - Lower the Dose: Reduce the administered dose to a range where FAP inhibition is maintained but PREP inhibition is minimized. This compound has a high selectivity for FAP over PREP.[3] - Behavioral Monitoring: Implement a schedule of regular behavioral observations to detect any subtle neurological changes early. |
| Delayed Wound Healing | FAP is expressed in activated fibroblasts and is involved in tissue remodeling and wound healing.[5] Inhibition of FAP may interfere with these processes. | - Staggered Procedures: Avoid performing surgical procedures or creating wounds during the peak activity of this compound. - Local vs. Systemic Administration: If feasible for the experimental design, consider local administration to minimize systemic exposure. - Monitor Healing: Carefully document and measure the rate of wound healing compared to a control group. |
| Lack of Efficacy at Non-Toxic Doses | Poor bioavailability or rapid metabolism of the compound. | - Vehicle Optimization: Ensure the vehicle used for administration is optimal for this compound solubility and absorption. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] - Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the plasma concentration and half-life of this compound in your animal model. - Route of Administration: this compound has high oral bioavailability, but other routes (e.g., intravenous) can be considered to ensure target exposure.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease expressed on activated fibroblasts.[3] FAP is a key component of the tumor microenvironment and is involved in tissue remodeling.[5] this compound also shows inhibitory activity against Prolyl Oligopeptidase (PREP) at micromolar concentrations, whereas its affinity for FAP is in the low nanomolar range.[3]
Q2: Has direct toxicity of this compound been reported in preclinical studies?
A2: According to the developers at the University of Antwerp, no potential organ toxicity issues have been identified after single oral administration to rodents.[6] Most available safety data comes from studies where this compound is used as a targeting agent for radiopharmaceuticals. In these contexts, the overall constructs are generally well-tolerated.[2][7]
Q3: What are the potential off-target effects of this compound?
A3: The primary potential off-target effect is the inhibition of PREP, which could occur at higher doses.[3] this compound is highly selective for FAP, but it's crucial to use the lowest effective dose to minimize the risk of PREP-related side effects, which could include neurological or inflammatory responses.[4][8]
Q4: Can FAP inhibition affect normal physiological processes?
A4: FAP expression in healthy adult tissues is generally low. However, it is upregulated during wound healing, tissue remodeling, and in fibrotic conditions.[5] Therefore, inhibition of FAP could potentially delay wound healing or interfere with other tissue repair mechanisms.
Q5: What is a recommended starting dose for in vivo experiments?
A5: A common oral dose used in pharmacokinetic studies in rats is 20 mg/kg.[3] For blocking studies in mice, a dose of 2 mg/kg has been used.[9] It is strongly recommended to perform a dose-escalation study in your specific animal model and for your intended application to determine the optimal dose that balances efficacy and safety.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol is a general guideline for the preparation and administration of this compound for in vivo studies.
-
Reconstitution:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For the working solution, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
To prepare, add the DMSO stock solution to PEG300 and mix thoroughly. Then, add Tween-80 and mix again. Finally, add the saline to reach the final volume.[3]
-
The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used. It is recommended to prepare the working solution fresh on the day of use.[3]
-
-
Administration:
-
This compound has demonstrated high oral bioavailability.[3] Oral gavage is a common administration route.
-
For pharmacokinetic studies in rats, a single oral dose of 20 mg/kg has been used.[3]
-
For intravenous administration, a dose of 5 mg/kg has been used in rats.[3]
-
The exact dose and route will depend on the specific experimental goals.
-
-
Monitoring:
-
After administration, monitor animals for any signs of distress, including changes in weight, behavior, and food/water intake.
-
For long-term studies, periodic blood collection for hematology and clinical chemistry analysis is recommended to monitor for potential organ toxicity.
-
Visualizations
Caption: this compound mechanism and potential effects.
Caption: Troubleshooting workflow for adverse events.
References
- 1. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics—Where We Are at and Where We Are Heading: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 5. prnewswire.co.uk [prnewswire.co.uk]
- 6. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 7. academic.oup.com [academic.oup.com]
- 8. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Improving UAMC-1110 delivery to target tissues
Welcome to the technical support center for UAMC-1110, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound to target tissues and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that potently and selectively targets Fibroblast Activation Protein (FAP), a serine protease.[1][2][3] FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of many epithelial tumors, as well as in other conditions involving tissue remodeling like fibrosis and arthritis.[4] Its expression in healthy adult tissues is limited, making it an attractive target for therapeutic and diagnostic applications.[4]
Q2: What are the key properties of this compound?
A2: this compound exhibits high affinity for FAP with an IC50 in the low nanomolar range (around 3.2 nM).[1][2][3] It demonstrates good selectivity over related proteases such as dipeptidyl peptidase 4 (DPP-4), DPP-9, and prolyl oligopeptidase (PREP).[5][6] The compound has shown high oral bioavailability in mice.[1][6] For detailed specifications, refer to the table below.
Q3: How should I store and handle this compound?
A3: this compound powder is stable for years when stored at -20°C.[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is highly soluble in DMSO (≥ 60 mg/mL) and sparingly soluble in ethanol.[5][6] For in vitro assays, DMSO is the recommended solvent for preparing stock solutions.[1] For in vivo studies, a common formulation involves dissolving this compound in DMSO first, then using co-solvents like PEG300 and Tween-80 in saline.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers
-
Symptom: The compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer for in vitro assays.
-
Possible Cause: The final concentration of DMSO in the aqueous buffer is too low to maintain the solubility of this compound. The use of hygroscopic DMSO that has absorbed moisture can also impact solubility.[1]
-
Troubleshooting Steps:
-
Use Fresh DMSO: Always use newly opened, anhydrous DMSO to prepare stock solutions.[1]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is sufficient to maintain solubility, typically between 0.1% and 1%. However, always run a vehicle control to account for any effects of DMSO on your experimental system.
-
Use Ultrasonic Bath: After preparing the stock solution in DMSO, use an ultrasonic bath to ensure complete dissolution.[1]
-
Consider Co-solvents: For certain applications, the addition of a small percentage of a co-solvent like PEG300 or Tween-80 to the final aqueous solution might improve solubility.
-
Issue 2: Low Efficacy or Lack of Target Engagement in Cell-Based Assays
-
Symptom: No significant inhibition of FAP activity is observed in cells treated with this compound.
-
Possible Causes:
-
Low or absent FAP expression in the chosen cell line.
-
Degradation of the compound.
-
Insufficient incubation time or concentration.
-
-
Troubleshooting Steps:
-
Verify FAP Expression: Confirm FAP expression in your target cells using techniques like Western Blot, IHC-P, or flow cytometry.[1]
-
Check Compound Integrity: Ensure that the compound has been stored correctly and that stock solutions are not expired.
-
Optimize Concentration and Incubation Time: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Also, optimize the incubation time, as target engagement may be time-dependent.
-
Activity-Based Probes: Consider using this compound-derived activity-based probes to directly visualize target engagement in cell lysates or intact cells.[4]
-
Issue 3: High Background or Off-Target Effects in In Vivo Imaging Studies
-
Symptom: When using a this compound-based imaging agent (e.g., radiolabeled), high background signal is observed in non-target tissues, or unexpected biological effects are seen.
-
Possible Causes:
-
Cross-reactivity with other proteases, although this compound is highly selective.
-
Suboptimal pharmacokinetics of the imaging conjugate.
-
Issues with the linker or chelator used for radiolabeling.
-
-
Troubleshooting Steps:
-
Confirm Selectivity of the Conjugate: While this compound is selective, the entire imaging agent construct should be evaluated for off-target binding.
-
Optimize Injected Mass: For radiolabeled tracers, increasing the injected mass can sometimes reduce non-specific binding and improve tumor-to-background ratios.[7]
-
Modify the Linker: The linker between this compound and the imaging moiety can influence pharmacokinetics. Adjusting the linker length or composition may improve tumor retention and clearance from non-target organs.[7]
-
Consider Dimerization: Dimerization of FAP inhibitors has been shown to potentially improve tumor uptake and retention.[7][8]
-
Data Presentation
Table 1: Inhibitory Potency of this compound against FAP and Related Proteases
| Enzyme | IC50 Value | Reference |
| Fibroblast Activation Protein (FAP) | 3.2 nM | [1][2][3] |
| Prolyl Oligopeptidase (PREP) | 1.8 µM | [1][2] |
| Dipeptidyl Peptidase 4 (DPP-4) | >100 µM | [5] |
| Dipeptidyl Peptidase 9 (DPP-9) | >12.5 µM | [5] |
Table 2: Solubility and Storage of this compound
| Parameter | Specification | Reference |
| Solubility | ||
| DMSO | ≥ 60 mg/mL | [6] |
| Ethanol | Sparingly Soluble (1-10 mg/mL) | [5] |
| Storage (Powder) | ||
| -20°C | 3 years | [1] |
| 4°C | 2 years | [1] |
| Storage (In Solvent) | ||
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution (10 mM in DMSO):
-
Allow the this compound powder (M.W. 344.3 g/mol ) to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 290.4 µL of DMSO.
-
Vortex and/or use an ultrasonic bath to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution serially in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the assay is consistent across all conditions and does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).
-
Protocol 2: In Vivo Formulation of this compound
This is an example formulation and may require optimization for your specific animal model and administration route.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
To prepare a 1 mL working solution for injection, take 100 µL of the 25 mg/mL DMSO stock solution.[1]
-
Add 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL.[1]
-
This formulation should be prepared fresh on the day of use.
Visualizations
Caption: Role of FAP in the TME and its inhibition by this compound.
Caption: General workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (SP-13786) | FAP inhibitor | Probechem Biochemicals [probechem.com]
- 3. SP-13786 (UAMC1110, FAP-IN-1) | PREP | CAS 1448440-52-5 | Buy SP-13786 (UAMC1110, FAP-IN-1) from Supplier InvivoChem [invivochem.com]
- 4. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the signal-to-noise ratio in UAMC-1110-based imaging
Welcome to the technical support center for UAMC-1110-based imaging agents. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their imaging experiments and troubleshooting common issues to enhance the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in imaging?
This compound is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP).[1] FAP is a protease that is highly expressed in the tumor microenvironment of many cancers, as well as in areas of fibrosis and tissue remodeling, with minimal presence in healthy tissues.[2][3][4][5] This differential expression makes FAP an attractive target for diagnostic imaging and therapy. This compound serves as the foundational structure for a class of imaging agents known as FAP inhibitors (FAPIs), which can be labeled with radioisotopes for Positron Emission Tomography (PET) or fluorescent dyes for in vitro and preclinical optical imaging.[6][7][8]
Q2: What are the common causes of a low signal-to-noise ratio in my this compound-based imaging experiments?
A low signal-to-noise ratio can stem from several factors:
-
Low Target Signal:
-
Low FAP expression in the tissue of interest: The signal intensity is directly proportional to the amount of FAP present.
-
Suboptimal probe concentration or injected dose: Insufficient probe may lead to incomplete labeling of the target.
-
Short tumor retention time: Some monomeric this compound derivatives can be cleared from the tumor relatively quickly.[2][9]
-
-
High Background Noise:
-
Off-target binding: this compound and its derivatives can exhibit some cross-reactivity with other related proteases like Dipeptidyl Peptidase 4 (DPP4), DPP8, DPP9, and Prolyl Oligopeptidase (PREP), leading to non-specific signal.[1][6]
-
Non-specific uptake and slow clearance: The imaging agent may accumulate in non-target tissues, or be cleared slowly from circulation, contributing to high background.[4]
-
Inadequate washing steps (for in vitro assays): Insufficient washing can leave unbound probe, increasing background fluorescence.
-
Autofluorescence of tissues (for optical imaging): Biological tissues can emit their own fluorescence, which can interfere with the signal from the fluorescent probe.
-
Q3: How can I confirm the specificity of my this compound-based imaging agent?
To confirm that the signal you are observing is specific to FAP, you can perform a blocking study. This involves pre-treating your cells or animal model with an excess of unlabeled this compound before administering the labeled imaging agent. A significant reduction in the signal in the presence of the unlabeled competitor indicates that the binding is specific to FAP.[10][11]
Troubleshooting Guides
Issue 1: Weak Signal from the Target Tissue/Cells
If you are observing a weaker-than-expected signal from your region of interest, consider the following troubleshooting steps.
References
- 1. SP-13786 (UAMC1110, FAP-IN-1) | PREP | CAS 1448440-52-5 | Buy SP-13786 (UAMC1110, FAP-IN-1) from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 5. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
UAMC-1110 in Oncology: A Comparative Guide to Fibroblast Activation Protein Inhibitors
In the evolving landscape of oncology research, targeting the tumor microenvironment has emerged as a critical strategy for developing novel therapeutics. One of the most promising targets in this domain is the Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs). UAMC-1110, a highly potent and selective FAP inhibitor, has garnered significant attention, serving as a foundational molecule for a new generation of diagnostic and therapeutic agents.[1][2] This guide provides a comprehensive comparison of this compound and its derivatives against other notable FAP inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this dynamic field.
Performance Comparison of FAP Inhibitors
The efficacy of FAP inhibitors is primarily evaluated based on their potency (IC50), selectivity against related proteases, and in vivo performance. This compound has demonstrated subnanomolar to low nanomolar affinity for FAP, establishing it as a benchmark compound.[1][3][4] Its derivatives, often developed as radiolabeled FAP inhibitors (FAPIs) for imaging and therapy, have shown comparable or, in some cases, improved characteristics.
Table 1: In Vitro Potency and Selectivity of this compound and Derivatives
| Compound | FAP IC50 (nM) | PREP IC50 (µM) | DPP4 IC50 (µM) | DPP8 IC50 (µM) | DPP9 IC50 (µM) | Reference |
| This compound | 0.43 - 3.2 | 1.8 | >10 | >10 | 4.7 | [1][3][4] |
| This compound-Biotin | 0.82 | >10 | >10 | >10 | >10 | [1] |
| This compound-Cy3 | 0.91 | >10 | >10 | >10 | >10 | [1] |
| This compound-Cy5 | 0.54 | >10 | >10 | 3.9 | 2.5 | [1] |
| [natGa]Ga-DOTA.SA.FAPi | 1.54 | >10 | - | - | - | [3] |
| [natLu]Lu-DOTA.SA.FAPi | 1.27 | >10 | - | - | - | [3] |
| DOTA.(SA.FAPi)2 | 0.78 | >10 | - | - | - | [3] |
| DOTAGA.(SA.FAPi)2 | 0.85 | >10 | - | - | - | [3] |
Table 2: Comparison of this compound Based Tracers with Other FAP Inhibitors
| Inhibitor | Type | Key Features | Application |
| This compound | Small Molecule | High potency and selectivity, orally bioavailable.[1][5] | Preclinical research, parent compound for FAPI development. |
| FAPI-04, FAPI-46 | Small Molecule Radiotracer | Used for PET imaging and targeted radionuclide therapy.[6] FAPI-46 shows longer tumor retention than FAPI-04.[6] | Clinical imaging and therapy in various cancers.[6][7] |
| FAP-2286 | Small Molecule Radiotracer | Similar potency to FAPI-46 with favorable selectivity.[8] | Clinical development for imaging and therapy.[9] |
| MIP-1232 | Boronic Acid-Based | Preclinical radiotracer for imaging.[10] | Investigated for imaging atherosclerotic plaques and tumors.[10] |
| AVA6000 | Pro-drug (Doxorubicin) | FAP-activated pro-drug designed to release doxorubicin in the tumor microenvironment. | Phase I clinical trials for solid tumors.[11] |
Signaling Pathways and Experimental Workflows
The strategic targeting of FAP stems from its integral role in tumor progression. FAP expressed by CAFs contributes to the remodeling of the extracellular matrix (ECM), promoting angiogenesis, and creating an immunosuppressive environment, all of which facilitate tumor growth and metastasis.
The evaluation of novel FAP inhibitors typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy studies.
Key Experimental Protocols
Standardized methodologies are crucial for the comparative evaluation of FAP inhibitors. Below are summaries of key experimental protocols frequently cited in the literature.
In Vitro Enzyme Inhibition Assay
The potency of FAP inhibitors is determined by measuring their ability to inhibit the enzymatic activity of recombinant human FAP.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Materials: Recombinant human FAP, a fluorogenic FAP substrate (e.g., Ala-Pro-AMC), assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4), and the test inhibitor.[12]
-
Procedure:
-
The inhibitor is serially diluted to various concentrations.
-
The inhibitor dilutions are pre-incubated with recombinant FAP at 37°C.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
-
Cell-Based Uptake and Internalization Assays
These assays assess the ability of FAP inhibitors, particularly radiolabeled ones, to bind to and be internalized by FAP-expressing cells.
-
Objective: To quantify the specific binding and internalization of the inhibitor in a cellular context.
-
Materials: FAP-expressing cells (e.g., A549-FAP), cell culture medium, the radiolabeled inhibitor, and a non-labeled competitor (e.g., this compound) for blocking studies.[12]
-
Procedure:
-
FAP-expressing cells are seeded in multi-well plates and allowed to adhere.
-
For uptake studies, cells are incubated with the radiolabeled inhibitor at 37°C for various time points.
-
For blocking studies, a separate set of cells is pre-incubated with an excess of the non-labeled competitor before adding the radiolabeled inhibitor.[12]
-
For internalization, after incubation, the cell surface-bound radiotracer is removed by washing with an acidic buffer (e.g., glycine HCl).[12]
-
The cells are lysed, and the radioactivity in the cell lysate (internalized fraction) and the acid wash (surface-bound fraction) is measured using a gamma counter.
-
In Vivo Biodistribution Studies
Animal models are used to evaluate the distribution, tumor uptake, and clearance of FAP inhibitors in a living organism.
-
Objective: To determine the pharmacokinetic profile and tumor-targeting efficiency of the inhibitor.
-
Materials: Tumor-bearing animal models (e.g., mice with xenografts of FAP-expressing tumors), the radiolabeled inhibitor, and instruments for tissue collection and radioactivity measurement.
-
Procedure:
-
The radiolabeled inhibitor is administered to the tumor-bearing animals, typically via tail vein injection.
-
At various time points post-injection, animals are euthanized, and organs of interest (including the tumor) are collected and weighed.
-
The radioactivity in each organ is measured using a gamma counter.
-
The uptake in each organ is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
The Future of FAP Inhibition in Oncology
The field of FAP-targeted therapies is rapidly advancing, with numerous FAP inhibitors in preclinical and clinical development.[6][11][13] this compound and its derivatives have played a pivotal role in demonstrating the potential of this approach. The development of next-generation FAPIs focuses on improving tumor retention time, optimizing pharmacokinetic properties, and exploring novel therapeutic combinations.[2][3] As our understanding of the tumor microenvironment deepens, FAP inhibitors are poised to become a cornerstone of precision oncology, offering new hope for patients with a wide range of cancers.
References
- 1. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 2. Research Portal - Druglike FAPIs with maximal target residence time: from chemical discovery to preclinical evaluation in oncology and fibrosis theranostics [research.kuleuven.be]
- 3. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Life sciences | Info for companies | University of Antwerp [uantwerpen.be]
- 6. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-to-Head Comparison of Fibroblast Activation Protein Inhibitors (FAPI) Radiotracers versus [18F]F-FDG in Oncology: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prnewswire.co.uk [prnewswire.co.uk]
- 12. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
UAMC-1110: A Comparative Analysis of its Selectivity for DPP4 and Other Dipeptidyl Peptidases
UAMC-1110 is a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease belonging to the S9 family.[1][2] FAP is a promising target for cancer diagnostics and therapeutics due to its high expression in the tumor microenvironment.[2][3] For therapeutic applications, high selectivity of a FAP inhibitor is crucial to minimize off-target effects that could arise from the inhibition of structurally related enzymes. This guide provides a comparative analysis of this compound's selectivity against Dipeptidyl Peptidase 4 (DPP4) and other related dipeptidyl peptidases such as DPP8 and DPP9, which are also members of the S9 family.[4] Inhibition of DPP8 and DPP9, in particular, has been linked to toxicity in preclinical studies, underscoring the importance of a favorable selectivity profile.[5][6]
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound against FAP and other dipeptidyl peptidases is quantified by its half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating higher potency. The following table summarizes the IC50 values for this compound against FAP, DPP4, DPP8, DPP9, and Prolyl Oligopeptidase (PREP).
| Enzyme Target | This compound IC50 | Reference |
| Fibroblast Activation Protein (FAP) | 0.43 nM - 3.2 nM | [1][2][3] |
| Dipeptidyl Peptidase 4 (DPP4) | Low µM range | [3] |
| Dipeptidyl Peptidase 8 (DPP8) | Low µM range | [3] |
| Dipeptidyl Peptidase 9 (DPP9) | 4.7 ± 0.4 µM | [4] |
| Prolyl Oligopeptidase (PREP) | 1.8 µM | [1] |
Note: The variation in the reported IC50 value for FAP (0.43 nM vs. 3.2 nM) is attributed to different measurement methods, with the lower value reported with a method using a lower concentration of human recombinant FAP.[2][3]
As the data indicates, this compound is a sub-nanomolar inhibitor of FAP, while its inhibitory activity against DPP4, DPP8, DPP9, and PREP is in the micromolar range. This translates to a selectivity of approximately 1000-fold or greater for FAP over these other peptidases.[3]
Experimental Protocols for Determining Inhibitor Selectivity
The determination of IC50 values for this compound against FAP and other dipeptidyl peptidases is typically performed using in vitro enzymatic assays. A general protocol for such an assay is outlined below.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of FAP, DPP4, DPP8, and DPP9.
Materials:
-
Recombinant human enzymes: FAP, DPP4, DPP8, DPP9, and PREP.[3][4]
-
Fluorogenic or colorimetric substrates:
-
This compound stock solution (typically in DMSO).
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0, containing NaCl and BSA).[2][4]
-
96-well microplates (black plates for fluorescent assays).
-
A microplate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to obtain a range of concentrations for testing.
-
Enzyme Preparation: The recombinant enzymes are diluted to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
A small volume of the diluted this compound solutions is added to the wells of the 96-well plate.
-
Control wells are included:
-
100% Activity Control: Contains enzyme and substrate without the inhibitor.
-
Background Control: Contains substrate but no enzyme.
-
-
The enzyme solution is added to the wells containing the inhibitor and control wells (except the background control).
-
The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
The enzymatic reaction is initiated by adding the specific substrate to all wells.
-
The plate is immediately placed in a microplate reader.
-
The rate of substrate cleavage is measured over time by monitoring the increase in fluorescence or absorbance.
-
-
Data Analysis:
-
The rate of reaction for each well is calculated.
-
The percentage of inhibition for each concentration of this compound is determined relative to the 100% activity control.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable pharmacological model, such as a four-parameter logistic equation.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining inhibitor selectivity and the logical relationship of this compound's inhibitory action.
Caption: Workflow for IC50 Determination of this compound.
Caption: this compound's Selective Inhibition Profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances and therapeutic potential of agents targeting dipeptidyl peptidases-IV, -II, 8/9 and fibroblast activation protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
UAMC-1110 in the Spotlight: A Comparative Guide to Fibroblast Activation Protein (FAP) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UAMC-1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), with other notable FAP inhibitors. This analysis is supported by a compilation of experimental data and detailed methodologies to aid in the evaluation and selection of appropriate tools for FAP-related research.
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs). Its enzymatic activity is implicated in extracellular matrix remodeling, tumor growth, and metastasis, making it a compelling target for cancer therapy and diagnostic imaging. This compound has emerged as a benchmark inhibitor due to its high potency and selectivity. This guide will compare its performance against other known FAP inhibitors.
Comparative Analysis of FAP Inhibitor Potency and Selectivity
The inhibitory activity of this compound and its alternatives against FAP and other related serine proteases is summarized below. The data highlights the potency (IC50) and selectivity of each compound. A lower IC50 value indicates greater potency. Selectivity is determined by comparing the IC50 for FAP to that of other dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP).
| Inhibitor | FAP IC50 (nM) | PREP IC50 (µM) | DPP4 IC50 (µM) | DPP8 IC50 (µM) | DPP9 IC50 (µM) |
| This compound | 0.43 - 3.2[1] | 1.8[1] | >10[1] | >10[1] | >10[1] |
| Talabostat (PT-100) | 560[2][3] | - | <0.004[2][3] | 0.004[2][4] | 0.011[2][4] |
| ARI-3099 | 36[5][6] | 12.6[5] | >100[5] | >100[5] | >100[5] |
| Linagliptin | 89 - 370[7][8][9] | - | 0.001[7] | - | - |
| Anagliptin | 72,700[9][10] | - | 0.0036[10] | 110[10] | 3.3[10] |
Note: IC50 values can vary slightly between different studies due to minor variations in experimental conditions.
Experimental Protocols
A standardized fluorogenic assay is commonly employed to determine the in vitro inhibitory activity of compounds against FAP and related proteases.
Principle: The assay measures the enzymatic activity of FAP by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, allowing for the determination of the inhibitor's potency (IC50).
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-7-amino-4-methylcoumarin (AMC))[10]
-
Assay buffer (e.g., Tris-HCl with NaCl and BSA)[10]
-
Test inhibitors (e.g., this compound, Talabostat)
-
96-well or 384-well microplates (black, flat-bottom for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a microplate, add the recombinant FAP enzyme to each well, followed by the addition of the diluted inhibitors. An enzyme-only control (no inhibitor) and a no-enzyme control (buffer only) should be included.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates)[9].
-
Calculate the rate of reaction (fluorescence increase per unit of time) for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
FAP-Mediated Signaling Pathways
FAP activity has been shown to influence several key signaling pathways involved in cancer progression. While direct experimental evidence detailing the modulation of these pathways by this compound and its alternatives is still emerging, their inhibitory effect on FAP is expected to impact these downstream cascades.
FAP activates multiple downstream signaling pathways.
The PI3K/AKT and RAS/ERK pathways are central to cell proliferation, survival, and invasion. FAP is believed to promote tumorigenesis by activating these cascades. The STAT3-CCL2 signaling axis is critically involved in creating an immunosuppressive tumor microenvironment. FAP-expressing CAFs can activate STAT3, leading to the secretion of CCL2, a chemokine that recruits myeloid-derived suppressor cells (MDSCs) to the tumor site, thereby dampening anti-tumor immune responses.
Experimental Workflow for FAP Inhibitor Validation
The following workflow outlines the key steps in validating the inhibitory effect of a compound like this compound on FAP activity and its downstream cellular consequences.
Workflow for validating FAP inhibitors.
References
- 1. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
UAMC-1110 is recognized as a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in a variety of pathological processes, including tumor growth and tissue remodeling.[1][2][3] Its efficacy and potential therapeutic applications are intrinsically linked to its selectivity. This guide provides an objective comparison of this compound's binding affinity for FAP against other related proteases, supported by experimental data and detailed methodologies.
Quantitative Cross-Reactivity Data
The inhibitory activity of this compound and its derivatives has been quantified against a panel of related serine proteases, primarily from the S9 family. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its selectivity. A lower IC50 value indicates higher potency.
| Enzyme | This compound IC50 | Notes |
| Fibroblast Activation Protein (FAP) | 0.43 nM - 3.2 nM | The primary target of this compound, demonstrating high potency.[1][4] The variation in reported IC50 is attributed to different measurement methods and concentrations of recombinant human FAP used in the assays.[4] |
| Prolyl Oligopeptidase (PREP) | 1.8 µM | A key off-target enzyme, though this compound shows significantly lower potency compared to FAP, indicating good selectivity.[1] |
| Dipeptidyl Peptidase 4 (DPP4) | >12 µM / Low µM range | Generally shows low inhibitory activity.[4][5] |
| Dipeptidyl Peptidase 8 (DPP8) | Low µM range | Some cross-reactivity is observed, though significantly less potent than for FAP.[4] |
| Dipeptidyl Peptidase 9 (DPP9) | 4.7 µM - >12 µM | IC50 values vary, with some studies showing micromolar inhibition.[4][5] Differences in reported values can be due to the use of different recombinant DPP9 sources (human vs. bovine).[5] |
Note: The selectivity of this compound is a crucial attribute for its potential in vivo applications, as related proteases like DPPs are ubiquitously expressed.[5] High selectivity helps to minimize off-target effects and potential toxicity.[6]
Experimental Protocols
The determination of IC50 values for this compound and its derivatives against various proteases typically involves fluorometric or chromogenic assays. The following is a generalized protocol synthesized from methodologies described in the cited literature.
In Vitro Protease Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target protease.
Materials:
-
Recombinant human FAP, PREP, DPP4, DPP8, and DPP9.
-
This compound stock solution (typically in DMSO).
-
Specific fluorogenic or chromogenic substrates for each enzyme (e.g., Z-Gly-Pro-7-amino-4-methylcoumarine for FAP).[7]
-
Assay buffers specific to each enzyme. For example:
-
96-well microplates (black plates for fluorescent assays).
-
Microplate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Enzyme Preparation: Prepare working solutions of each recombinant enzyme in its respective assay buffer.
-
Inhibitor Dilution: Create a serial dilution of this compound in the assay buffer to cover a range of concentrations.
-
Pre-incubation: Add the enzyme solution to the wells of the 96-well plate. Then, add the different concentrations of the this compound dilutions to the wells. An enzyme activity control (with buffer instead of inhibitor) and a substrate control (with buffer instead of enzyme) should be included.[8] Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Add the specific substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a microplate reader and monitor the change in fluorescence or absorbance over time.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an inhibitor like this compound against a panel of proteases.
Caption: Workflow for determining protease inhibitor cross-reactivity.
Simplified Signaling Context of FAP in the Tumor Microenvironment
This diagram provides a simplified overview of the role of FAP in the tumor microenvironment, the context in which FAP inhibitors like this compound are being investigated.
Caption: Role of FAP in the tumor microenvironment and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 4. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assay for Protealysin-like Protease Inhibitor Activity [bio-protocol.org]
A Head-to-Head Comparison: UAMC-1110 and FAPI-46 for In Vivo Imaging of Fibroblast Activation Protein
In the landscape of oncological molecular imaging, the emergence of tracers targeting Fibroblast Activation Protein (FAP) has marked a significant advancement. FAP is a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs), which are pivotal components of the tumor microenvironment in a majority of epithelial cancers. This high-level and specific expression makes FAP an exceptional target for both diagnostic imaging and targeted radionuclide therapy.
Among the leading FAP-targeting radiopharmaceuticals are those derived from the potent and selective FAP inhibitor UAMC-1110 and the widely studied FAPI-46. Both are small molecules that can be labeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. This guide provides an objective comparison of their performance for in vivo imaging, supported by preclinical experimental data, to aid researchers and drug development professionals in selecting the appropriate tracer for their needs.
Comparative Performance: Preclinical Data
The efficacy of a radiotracer is determined by several key parameters, including its binding affinity to the target, tumor uptake, and clearance from non-target organs, which dictates the tumor-to-background ratio (TBR). Below is a summary of preclinical data for a representative this compound-based tracer ([⁶⁸Ga]Ga-DOTA.SA.FAPi) and [⁶⁸Ga]Ga-FAPI-46.
Table 1: In Vitro Binding Affinity
| Compound | Target | IC50 (nM) | Notes |
| This compound (Reference) | FAP | 3.2[1][2] | The parent inhibitor compound. |
| [natGa]Ga-DOTA.SA.FAPi | FAP | 0.78 - 1.54[3] | A radiolabelable derivative of this compound. |
| FAPI-46 | FAP | 1.2 - 1.3[4] | A quinoline-based small molecule FAP inhibitor. |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher binding affinity.
Table 2: Preclinical In Vivo Biodistribution (1 hour post-injection)
The following table summarizes the tracer uptake in various tissues, presented as a percentage of the injected dose per gram of tissue (%ID/g). This data is compiled from separate preclinical studies using xenograft mouse models. Direct comparison should be made with caution due to variations in experimental models and conditions.
| Organ/Tissue | [⁶⁸Ga]Ga-DOTA.SA.FAPi (%ID/g) | [⁶⁸Ga]Ga-FAPI-46 (%ID/g) |
| Tumor | 12.31 ± 2.68 (HT-29 Xenograft)[5] | 4.60 ± 1.12 (PDX Model)[6] |
| Blood | 0.40 ± 0.11[5] | 0.42 ± 0.10[6] |
| Muscle | 0.99 ± 0.19[5] | 0.29 ± 0.05[6] |
| Liver | 1.13 ± 0.19[5] | 1.11 ± 0.15[6] |
| Kidney | 2.50 ± 0.43[5] | 5.59 ± 1.48[6] |
Table 3: Preclinical Tumor-to-Background Ratios (1 hour post-injection)
| Ratio | [⁶⁸Ga]Ga-DOTA.SA.FAPi | [⁶⁸Ga]Ga-FAPI-46 |
| Tumor-to-Blood | ~30.8 | ~11.0 |
| Tumor-to-Muscle | ~12.4 | ~15.9 |
| Tumor-to-Liver | ~10.9 | ~4.1 |
| Tumor-to-Kidney | ~4.9 | ~0.8 |
Note: Ratios are calculated from the mean %ID/g values in Table 2.
Key Insights from Preclinical Data
From the available data, tracers based on the this compound scaffold, such as [⁶⁸Ga]Ga-DOTA.SA.FAPi, demonstrate remarkably high tumor uptake in preclinical models. While FAPI-46 shows effective tumor accumulation, the this compound derivative exhibited a higher absolute tumor uptake (%ID/g) in the cited study[5]. This translates to excellent tumor-to-blood and tumor-to-liver ratios for the this compound derivative. FAPI-46, however, shows a very favorable tumor-to-muscle ratio, which is critical for clear delineation of tumors adjacent to muscle tissue. The higher kidney uptake for FAPI-46 suggests a more pronounced renal clearance route compared to the DOTA.SA.FAPi tracer.
Experimental Methodologies
The following sections detail generalized protocols for the key experiments cited in the comparison. These protocols are synthesized from multiple sources and represent typical procedures.
General Protocol for ⁶⁸Ga-Radiolabeling
Radiolabeling of DOTA-conjugated peptides like DOTA.SA.FAPi or FAPI-46 (which contains a DOTA chelator) is typically performed using an automated synthesis module or via manual labeling.
-
Elution: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M hydrochloric acid (HCl). The eluate containing ⁶⁸GaCl₃ is collected.
-
Buffering: The acidic ⁶⁸Ga eluate is added to a reaction vial containing a buffered solution (e.g., sodium acetate or HEPES) to adjust the pH to an optimal range of 3.5-4.5 for complexation.
-
Precursor Addition: The FAP-inhibitor precursor (e.g., 10-50 µg of DOTA.SA.FAPi or FAPI-46) is added to the buffered ⁶⁸Ga solution.
-
Incubation: The reaction mixture is heated at a temperature ranging from 95°C to 100°C for 5 to 15 minutes to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.
-
Quality Control: The radiochemical purity of the final product is assessed using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). A radiochemical purity of >95% is typically required for in vivo use.
-
Formulation: The final product is passed through a sterile filter (0.22 µm) into a sterile vial and diluted with sterile saline for injection.
General Protocol for Preclinical PET/CT Imaging
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously inoculated with human cancer cells known to induce a high FAP expression in the stroma (e.g., HT-29 colon cancer, U87MG glioblastoma, or patient-derived xenografts). Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
-
Tracer Administration: The radiolabeled FAP inhibitor ([⁶⁸Ga]Ga-DOTA.SA.FAPi or [⁶⁸Ga]Ga-FAPI-46) is administered to the tumor-bearing mice via intravenous tail vein injection. The injected activity typically ranges from 5-15 MBq per mouse.
-
Imaging: At specific time points post-injection (e.g., 30, 60, 120 minutes), the mice are anesthetized and placed in a small-animal PET/CT scanner. A static PET scan (e.g., 10-15 minutes) is acquired, followed by a CT scan for anatomical co-registration and attenuation correction.
-
Image Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and various organs on the co-registered PET/CT images. The tracer uptake in these ROIs is quantified and often expressed as %ID/g.
Biodistribution Studies (Ex Vivo)
-
Procedure: Following the final imaging session, mice are euthanized.
-
Tissue Collection: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and their radioactivity is measured using a gamma counter.
-
Data Calculation: The radioactivity in each tissue is decay-corrected to the time of injection and expressed as %ID/g, calculated by comparing the tissue's counts per minute (CPM) to the CPM of the injected dose standard.
Visualizing the Context: Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Preclinical Evaluation, and a Pilot Clinical PET Imaging Study of 68Ga-Labeled FAPI Dimer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of UAMC-1110 and Talabostat (PT-100)
A Head-to-Head Comparison of UAMC-1110 and Talabostat (PT-100) for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapy, targeting the tumor microenvironment has emerged as a promising strategy. A key player in this environment is Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) that is implicated in tumor growth, invasion, and immunosuppression. This guide provides a detailed head-to-head comparison of two notable FAP inhibitors: this compound and Talabostat (PT-100).
Executive Summary
This compound distinguishes itself as a highly potent and selective FAP inhibitor, demonstrating a significant preference for FAP over other related proteases.[1][2] In contrast, Talabostat (PT-100) is a broader-spectrum dipeptidyl peptidase (DPP) inhibitor, targeting a range of enzymes including FAP, DPP-IV (CD26), DPP8, and DPP9.[3][4][5] This fundamental difference in selectivity dictates their mechanisms of action and potential therapeutic applications. While this compound's action is primarily centered on direct FAP inhibition, Talabostat exerts a dual effect by not only inhibiting FAP but also stimulating an immune response through the upregulation of cytokines and chemokines.[6][7]
Potency and Selectivity: A Quantitative Comparison
The in vitro inhibitory activities of this compound and Talabostat highlight their distinct profiles. This compound exhibits sub-nanomolar potency for FAP with remarkable selectivity against other peptidases. Talabostat, while also a potent inhibitor of several DPPs, shows significantly lower potency for FAP compared to its other targets.
| Target Enzyme | This compound IC50 (nM) | Talabostat (PT-100) IC50 (nM) | Talabostat (PT-100) Ki (nM) |
| Fibroblast Activation Protein (FAP) | 0.43 - 3.2 | 560 | - |
| Dipeptidyl Peptidase IV (DPP-IV) | >10,000 | < 4 | 0.18 |
| Dipeptidyl Peptidase 8 (DPP8) | 4,700 | 4 | 1.5 |
| Dipeptidyl Peptidase 9 (DPP9) | 4,700 | 11 | 0.76 |
| Prolyl Oligopeptidase (PREP) | 1,800 | - | - |
| Quiescent Cell Proline Dipeptidase (QPP) | - | 310 | - |
Table 1: Comparative in vitro inhibitory potency of this compound and Talabostat (PT-100) against FAP and other dipeptidyl peptidases. Data compiled from multiple sources.[1][2][3][4][5][8]
Mechanism of Action
The differing selectivity profiles of this compound and Talabostat lead to distinct mechanisms of action.
This compound: As a highly selective FAP inhibitor, the primary mechanism of this compound is the direct inhibition of FAP's enzymatic activity in the tumor stroma. This is hypothesized to modulate the tumor microenvironment by preventing the degradation of extracellular matrix components and the activation of growth factors, thereby impeding tumor progression.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Talabostat (PT-100): Talabostat possesses a dual mechanism of action. Firstly, it directly inhibits FAP on CAFs, similar to this compound, albeit with lower potency.[6] Secondly, its inhibition of other DPPs, particularly DPP8 and DPP9, on immune cells like monocytes and macrophages, triggers an immunostimulatory cascade.[6] This leads to the activation of caspase-1 and the subsequent production and secretion of pro-inflammatory cytokines such as IL-1β.[3][6] This cytokine release enhances both innate and adaptive anti-tumor immune responses.[4][6]
Figure 2: Dual mechanism of action of Talabostat (PT-100).
Clinical and Preclinical Findings
This compound: Research on this compound has largely been in the preclinical and translational space, where it has served as a foundational molecule for the development of FAP-targeted radiopharmaceuticals for cancer imaging and therapy.[8][9] Pharmacokinetic studies in mice have demonstrated its high oral bioavailability and a plasma half-life that allows for sustained FAP inhibition in vivo.[1]
Talabostat (PT-100): Talabostat has undergone clinical evaluation. A Phase II trial in patients with metastatic colorectal cancer showed that while it could achieve physiological inhibition of FAP activity in the peripheral blood, it demonstrated minimal single-agent clinical activity, with no objective responses observed.[10][11][12] However, 21% of patients experienced stable disease for a median of 25 weeks.[10][11][12] The clinical development of Talabostat was later discontinued.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.
FAP Enzyme Inhibition Assay
This assay is fundamental to determining the potency (IC50) of inhibitors against FAP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
Correlating UAMC-1110 PET Imaging with Histological Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Positron Emission Tomography (PET) imaging using tracers derived from the Fibroblast Activation Protein (FAP) inhibitor, UAMC-1110, with corresponding histological findings. The data presented herein is crucial for understanding the translational potential of this compound-based radiopharmaceuticals in oncology and other diseases characterized by FAP overexpression.
Fibroblast Activation Protein (FAP) is a cell surface glycoprotein that is highly expressed in cancer-associated fibroblasts (CAFs) within the tumor microenvironment of various solid tumors.[1] This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted therapy. This compound is a potent and selective FAP inhibitor that has served as the foundational structure for the development of numerous FAP-targeted radiotracers.[2] This guide summarizes key experimental data correlating the in-vivo imaging signals from these tracers with ex-vivo histological assessments of FAP expression.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo performance of various this compound-based radiotracers, providing a basis for comparison with histological findings.
Table 1: In Vitro Affinity and Selectivity of this compound Derivatives
| Compound | Target | IC50 (nM) | Selectivity vs. PREP | Selectivity vs. DPP4/8/9 | Reference |
| This compound | FAP | 0.43 - 4.17 | ~1000-fold | High | [3][4] |
| [¹⁸F]1a | FAP | 6.11 | - | - | [3] |
| [¹⁸F]1b | FAP | 15.1 | - | - | [3] |
| [¹⁸F]1c | FAP | 92.1 | - | - | [3] |
| DOTA.(SA.FAPi)₂ | FAP | 0.78 - 1.54 | - | - | [5] |
| [⁶⁸Ga]Ga-DOTA.(SA.FAPi)₂ | FAP | 0.78 - 1.54 | - | - | [5] |
| DOTAGA.(SA.FAPi)₂ | FAP | 0.78 - 1.54 | - | - | [5] |
| [⁶⁸Ga]Ga-DOTAGA.(SA.FAPi)₂ | FAP | 0.78 - 1.54 | - | - | [5] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher affinity. PREP (Prolyl Endopeptidase) and DPP (Dipeptidyl Peptidase) are related serine proteases.
Table 2: In Vivo Tumor Uptake of this compound-Based PET Tracers
| Tracer | Animal Model | Tumor Type | Uptake (%ID/g at 1h p.i.) | Tumor-to-Muscle Ratio | Reference |
| [⁶⁸Ga]Ga-DATA⁵m.SA.FAPi | HT-29 Tumor-Bearing Mice | Colon Cancer | High | High | [5] |
| [⁶⁸Ga]Ga-DOTA.SA.FAPi | HT-29 Tumor-Bearing Mice | Colon Cancer | High | High | [5] |
| [¹⁸F]1a | U87MG Xenograft Mice | Glioblastoma | 1.06 ± 0.23 (at 62.5 min) | Better than [¹⁸F]1b and [⁶⁸Ga]FAPI-04 | [3][6] |
| [¹⁸F]1b | U87MG Xenograft Mice | Glioblastoma | 1.09 ± 0.25 (at 62.5 min) | - | [3][6] |
| [⁶⁸Ga]FAPI-04 | U87MG Xenograft Mice | Glioblastoma | 0.21 ± 0.10 (at 62.5 min) | - | [3][6] |
| [⁶⁸Ga]Ga-DOTAGA.(SA.FAPi)₂ | Human Patients | Various Cancers | Significantly higher than monomer | - | [5] |
%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection.
Correlation with Histological Findings
A direct correlation between the intensity of the PET signal from FAP-targeted tracers and the level of FAP expression in tissue samples is a critical validation step.
A prospective clinical study on sarcoma patients demonstrated a positive correlation between the uptake intensity of a ⁶⁸Ga-labeled FAP inhibitor ([⁶⁸Ga]Ga-FAPI) on PET/CT scans and the FAP expression determined by immunohistochemistry (IHC) in tumor tissue.[1] Specifically, higher standardized uptake values (SUVs) on PET scans were associated with stronger and more extensive FAP staining in the corresponding histological sections.[1]
In a preclinical study, ex vivo analysis of FAP expression in U87MG tumors confirmed the in vivo PET imaging results obtained with a this compound inhibitor-based homodimer, [⁶⁸Ga]Ga-DOTAGA-Glu(FAPi)₂.[7]
Experimental Protocols
Enzyme Inhibition Assay
To determine the affinity and selectivity of this compound derivatives for FAP, a fluorometric enzyme inhibition assay is commonly employed.
-
Reagents: Recombinant human FAP, related proteases (PREP, DPP4, DPP8, DPP9), a fluorogenic FAP substrate (e.g., Ala-Pro-AMC), and the test compounds.
-
Procedure:
-
Recombinant FAP is incubated with varying concentrations of the test compound for a specified time at 37°C.
-
The fluorogenic substrate is then added to the mixture.
-
The enzymatic reaction is monitored by measuring the increase in fluorescence over time, which results from the cleavage of the substrate.
-
The concentration of the test compound that inhibits 50% of the FAP activity (IC50) is calculated by fitting the data to a dose-response curve.
-
The same procedure is repeated with other related proteases to determine the selectivity of the compound.
-
Cellular Uptake and Internalization Assays
These assays are performed to evaluate the ability of the radiolabeled tracers to be taken up and internalized by FAP-expressing cells.
-
Cell Lines: A FAP-expressing cell line (e.g., A549-FAP, U87MG) and a control cell line with low or no FAP expression.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are incubated with the radiolabeled tracer at 37°C for various time points.
-
For blocking studies, a separate group of cells is pre-incubated with a high concentration of a non-radiolabeled FAP inhibitor (e.g., this compound) to demonstrate the specificity of tracer uptake.[3]
-
After incubation, the cells are washed to remove unbound tracer.
-
The amount of radioactivity associated with the cells is measured using a gamma counter.
-
For internalization assays, the cells are treated with an acid wash (e.g., glycine-HCl) to differentiate between membrane-bound and internalized radioactivity.[3]
-
Animal PET Imaging and Biodistribution Studies
Animal models are used to assess the in vivo performance of the radiotracers.
-
Animal Models: Typically, immunodeficient mice bearing subcutaneous or orthotopic xenografts of human cancer cell lines expressing FAP (e.g., HT-29, U87MG).
-
Procedure:
-
The radiotracer is administered to the animals, usually via tail vein injection.
-
Dynamic or static PET scans are acquired at different time points post-injection to visualize the distribution of the tracer in the body.
-
For biodistribution studies, animals are euthanized at specific time points, and various organs and tissues are collected.
-
The radioactivity in each tissue sample is measured using a gamma counter, and the uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
For blocking studies, a group of animals is co-injected with an excess of a non-radiolabeled FAP inhibitor to confirm target-specific uptake.[3]
-
Immunohistochemistry (IHC)
IHC is the gold standard for visualizing FAP protein expression in tissue sections.
-
Tissue Samples: Formalin-fixed, paraffin-embedded tissue sections from tumors or other relevant tissues.
-
Procedure:
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the FAP epitope.
-
The sections are incubated with a primary antibody specific for FAP.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.
-
A chromogenic substrate is added, which produces a colored precipitate at the site of FAP expression.
-
The sections are counterstained and examined under a microscope to assess the intensity and distribution of FAP staining.
-
Visualizations
Caption: Experimental workflow for correlating this compound PET imaging with histology.
Caption: Mechanism of this compound based PET tracer accumulation in the tumor microenvironment.
References
- 1. Frontiers | Cross-species evaluation of fibroblast activation protein alpha as potential imaging target for soft tissue sarcoma: a comparative immunohistochemical study in humans, dogs, and cats [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking Novel Fibroblast Activation Protein (FAP) Inhibitors Against the Gold Standard, UAMC-1110
A Comparative Guide for Researchers and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease selectively expressed in the tumor microenvironment, has emerged as a compelling target for cancer diagnostics and therapeutics. UAMC-1110 is a highly potent and selective FAP inhibitor that has become a benchmark compound in the field.[1] This guide provides an objective comparison of new and emerging FAP inhibitors against this compound, supported by experimental data and detailed protocols to aid researchers in their evaluation of the next generation of FAP-targeted therapies.
Data Presentation: A Comparative Analysis of FAP Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of this compound and selected novel FAP inhibitors against FAP and the closely related prolyl oligopeptidase (PREP). Lower IC50 values indicate higher potency. The selectivity ratio (PREP IC50 / FAP IC50) is a key indicator of an inhibitor's specificity for FAP.
| Compound | FAP IC50 (nM) | PREP IC50 (µM) | Selectivity Ratio (PREP/FAP) | Reference |
| This compound | 3.2 | 1.8 | 562.5 | [1] |
| FAPI-46 | ~6.55 | >10 | >1527 | [2] |
| DOTAGA.(SA.FAPi)₂ (Dimeric FAPI) | 0.78 - 1.54 | >10 | >6493 | |
| FAPI-46-F1D (Dimeric FAPI) | 0.158 | Not Reported | Not Reported |
Experimental Protocols: Determining FAP Inhibition In Vitro
The following is a detailed methodology for a standard in vitro fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of FAP inhibitors.
Materials:
-
Recombinant Human FAP (rhFAP): Purified, active enzyme (e.g., from R&D Systems or similar).
-
FAP Substrate: A fluorogenic substrate such as Z-Gly-Pro-AMC (benzyloxycarbonyl-Gly-Pro-7-amido-4-methylcoumarin) or Ala-Pro-AMC.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.5-8.0, containing NaCl (e.g., 140 mM or 1 M) and a protein carrier like BSA (e.g., 1 mg/mL) to prevent enzyme denaturation.[3][4]
-
Inhibitor Compounds: Test compounds and this compound as a reference, prepared in a suitable solvent (e.g., DMSO).
-
96-well or 384-well black plates: For fluorescence measurements.[5]
-
Fluorescent Plate Reader: Capable of excitation at ~380 nm and emission at ~460 nm.[3][6]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors and the reference compound (this compound) in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme Preparation: Dilute the rhFAP stock solution to the desired working concentration in the assay buffer. The final concentration should be in the linear range of the assay.
-
Reaction Setup:
-
Add a fixed volume of the diluted inhibitor solutions to the wells of the microplate.
-
Add the diluted rhFAP solution to each well containing the inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[4]
-
-
Reaction Initiation and Measurement:
-
Prepare the FAP substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately place the plate in the fluorescent plate reader, pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.[3][6]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizing Key Concepts
FAP Signaling in the Tumor Microenvironment
Fibroblast Activation Protein plays a crucial role in remodeling the extracellular matrix (ECM) and promoting tumor growth, invasion, and metastasis. Its enzymatic activity can cleave various components of the ECM and activate signaling pathways such as the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Caption: FAP signaling pathway in the tumor microenvironment.
Experimental Workflow for FAP Inhibitor Benchmarking
The following diagram outlines a typical workflow for the comparative evaluation of new FAP inhibitors against a reference compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Safety Operating Guide
Proper Disposal Procedures for UAMC-1110: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of UAMC-1110, a potent and selective inhibitor of fibroblast activation protein (FAP).
This compound, also known as SP-13786, is a small molecule inhibitor with increasing significance in preclinical research, particularly in oncology and studies of tissue remodeling.[1][2] Adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and to comply with regulatory standards.
Quantitative Data Summary
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C17H14F2N4O2[3] |
| Molecular Weight | 344.3 g/mol [3] |
| Appearance | Solid[3] |
| Solubility | Soluble in DMSO (≥10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml)[3] |
| Storage (Solid) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[4][5] |
| Storage (Stock Solution) | 6 months at -80°C; 1 month at -20°C[6] |
| Stability | ≥ 4 years when stored properly[3] |
Experimental Protocols: Safe Handling and Disposal
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established general protocols for the disposal of chemical waste should be strictly followed. These protocols are designed to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Decontamination of Surfaces and Equipment:
-
Surfaces and equipment contaminated with this compound should be decontaminated.
-
Given its solubility, a solution of ethanol can be used for initial cleaning, followed by a standard laboratory detergent and water.
-
All cleaning materials (e.g., wipes, paper towels) should be treated as chemical waste.
Disposal of Unused this compound (Solid and Solutions): Unused solid this compound and solutions containing this compound should be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is best practice to collect it in a dedicated, clearly labeled waste container.[7]
-
Container: Use a compatible, leak-proof container with a secure lid. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[8]
-
Labeling: The label should also indicate the approximate concentration (if in solution) and the date of accumulation.[8]
-
Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.
-
Do Not Dispose Down the Drain: Due to its limited water solubility and potential environmental impact, this compound should not be disposed of down the sanitary sewer.[9]
-
Do Not Dispose in Regular Trash: Solid this compound or empty containers with residue should not be disposed of in the regular trash.[9]
Disposal of Empty Containers: Empty containers that previously held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent in which this compound is soluble, such as ethanol.[1]
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous chemical waste.[1]
-
Container Disposal: After triple rinsing, the defaced, empty container can typically be disposed of as non-hazardous waste, in accordance with institutional and local regulations.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. vumc.org [vumc.org]
- 2. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound or SP-13786 supplier | CAS 1448440-52-5 | FAP Inhibitor| AOBIOUS [aobious.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling UAMC-1110
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of UAMC-1110, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times in the laboratory setting.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If weighing powder, a fume hood is recommended. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (1448440-52-5) on the label match the order.
Storage:
-
Solid Form: Store in a tightly sealed container in a cool, dry place. For long-term storage, refer to the supplier's recommendation, which is often at -20°C or -80°C.[1][2]
-
In Solution: If dissolved in a solvent such as DMSO, store at -20°C or -80°C to prevent degradation.[1][2] Avoid repeated freeze-thaw cycles.
Preparation of Stock Solutions:
-
This compound is soluble in DMSO.[1]
-
To prepare a stock solution, carefully weigh the desired amount of powdered this compound in a chemical fume hood to avoid inhalation of airborne particles.
-
Add the appropriate volume of solvent (e.g., DMSO) to the powder and vortex until fully dissolved.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed chemical waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for chemical waste disposal. Do not pour down the drain.
-
Decontamination: Surfaces and equipment should be decontaminated using an appropriate solvent or cleaning agent.
Experimental Protocols
This compound is a valuable tool for studying the role of FAP in various biological processes. Below are representative protocols for its use in common laboratory experiments.
Enzyme Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against FAP.
Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.5)
-
This compound
-
96-well black microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (e.g., DMSO).
-
Add the FAP enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the FAP substrate to each well.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths over a set period.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays
This protocol outlines a general procedure for treating cells in culture with this compound.
Materials:
-
Cells of interest (e.g., cancer-associated fibroblasts)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The following day, remove the culture medium.
-
Add fresh medium containing the desired final concentration of this compound or vehicle control. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with the desired downstream analysis (e.g., proliferation assay, migration assay, western blotting).
Signaling Pathways
This compound inhibits the enzymatic activity of FAP, which is known to influence several downstream signaling pathways involved in cell proliferation, migration, and invasion. The primary pathways affected by FAP activity include the PI3K/Akt and Sonic Hedgehog (SHH)/Gli1 pathways.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
